molecular formula C9H8N2O5 B1265544 2-Acetamido-4-nitrobenzoic acid CAS No. 951-97-3

2-Acetamido-4-nitrobenzoic acid

Cat. No.: B1265544
CAS No.: 951-97-3
M. Wt: 224.17 g/mol
InChI Key: OAYHLMVCNPUEPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Acetamido-4-nitrobenzoic acid is a useful research compound. Its molecular formula is C9H8N2O5 and its molecular weight is 224.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 86569. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-acetamido-4-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O5/c1-5(12)10-8-4-6(11(15)16)2-3-7(8)9(13)14/h2-4H,1H3,(H,10,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAYHLMVCNPUEPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=CC(=C1)[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3061346
Record name Benzoic acid, 2-(acetylamino)-4-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3061346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

951-97-3
Record name 2-(Acetylamino)-4-nitrobenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=951-97-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 2-(acetylamino)-4-nitro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000951973
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(Acetylamino)-4-nitrobenzoic acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86569
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(Acetylamino)-4-nitrobenzoic acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49165
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(Acetylamino)-4-nitrobenzoic acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25215
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzoic acid, 2-(acetylamino)-4-nitro-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzoic acid, 2-(acetylamino)-4-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3061346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-acetamido-4-nitrobenzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.012.235
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Acetamido-4-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Acetamido-4-nitrobenzoic acid is a valuable intermediate in the synthesis of a variety of pharmacologically active compounds and other fine chemicals. Its structure, featuring an acetamido group and a nitro group on a benzoic acid backbone, provides a versatile scaffold for further chemical modifications. This guide offers a comprehensive overview of a common and reliable synthetic pathway to this compound, detailing the underlying chemical principles, experimental protocols, and key considerations for successful synthesis.

Core Synthesis Pathway: Acetylation of 2-Amino-4-nitrobenzoic Acid

The most direct and widely utilized method for the synthesis of this compound is through the acetylation of 2-Amino-4-nitrobenzoic acid. This reaction protects the amino group, rendering it less susceptible to oxidation and directing subsequent reactions.

Reaction Scheme

Caption: Synthesis of this compound via acetylation.

Mechanism and Rationale

The synthesis proceeds via a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of the amino group in 2-Amino-4-nitrobenzoic acid acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of acetic anhydride. This is followed by the departure of an acetate ion as a leaving group, and subsequent deprotonation to yield the stable amide product, this compound.

Glacial acetic acid is often employed as the solvent for this reaction. It serves to dissolve the starting material and facilitates the reaction without participating in unwanted side reactions. The reaction is typically carried out at reflux to ensure a sufficient reaction rate.

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of this compound.

Materials and Reagents
Reagent/MaterialMolar Mass ( g/mol )QuantityNotes
2-Amino-4-nitrobenzoic acid182.131.0 eq.Starting material[1]
Acetic Anhydride102.091.2 eq.Acetylating agent
Glacial Acetic Acid60.05-Solvent
Deionized Water18.02-For washing
Ethanol46.07-For recrystallization (optional)
Procedure
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2-Amino-4-nitrobenzoic acid (1.0 eq.) in glacial acetic acid.[2]

  • Addition of Reagent: Slowly add acetic anhydride (1.2 eq.) to the suspension while stirring.[2]

  • Reaction: Heat the mixture to reflux for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[2]

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into ice-cold water with constant stirring to precipitate the product.[2]

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Purification: Wash the solid thoroughly with cold water until the filtrate is neutral. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol, if necessary.[2]

  • Drying: Dry the purified this compound under vacuum.

Alternative Synthetic Approaches

While the acetylation of 2-amino-4-nitrobenzoic acid is a primary route, other strategies can be envisioned, often starting from more readily available precursors. For instance, a multi-step synthesis starting from a substituted toluene derivative could be employed. This would typically involve the protection of an amino group, oxidation of a methyl group to a carboxylic acid, and a nitration step.[2]

Another potential, though less direct, pathway could involve the nitration of a pre-existing acetamidobenzoic acid derivative. However, this approach requires careful control of reaction conditions to achieve the desired regioselectivity of the nitro group at the 4-position. Patents describe the nitration of 4-acetamidobenzoic acid to yield 4-acetamido-3-nitrobenzoic acid, highlighting the challenges of directing the nitro group to the desired position relative to the acetamido group.[3][4]

Characterization

The synthesized this compound can be characterized using various analytical techniques:

  • Melting Point: A sharp melting point is indicative of a pure compound.

  • Spectroscopy:

    • ¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the presence and connectivity of protons in the molecule.

    • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To identify the carbon skeleton.

    • IR (Infrared) Spectroscopy: To identify functional groups such as the carboxylic acid (C=O and O-H stretch), amide (C=O stretch and N-H bend), and nitro group (N-O asymmetric and symmetric stretch).

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

Safety Considerations

  • Acetic Anhydride: is corrosive and a lachrymator. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Glacial Acetic Acid: is corrosive. Handle with care and appropriate PPE.

  • 2-Amino-4-nitrobenzoic acid: and the product This compound should be handled with care, avoiding inhalation of dust and skin contact.

Conclusion

The synthesis of this compound via the acetylation of 2-Amino-4-nitrobenzoic acid is a robust and straightforward method suitable for laboratory-scale preparation. This guide provides the necessary theoretical background and practical instructions to enable researchers and scientists to successfully synthesize this important chemical intermediate for their drug discovery and development endeavors.

References

  • An In-depth Technical Guide to the Synthesis of 2-Amino-6-methyl-4-nitrobenzoic acid - Benchchem. (URL: )
  • US3177247A - Preparation of 4-acetamido-3-nitrobenzoic acid - Google P
  • US3428673A - Nitration of 4-acetamidobenzoic acid - Google P

Sources

An In-depth Technical Guide to 2-Acetamido-4-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 2-Acetamido-4-nitrobenzoic acid (CAS No. 951-97-3), a valuable nitro-substituted anthranilic acid derivative. While not as extensively documented as some of its isomers, this compound represents a key building block in synthetic organic chemistry, offering a unique combination of functional groups for the elaboration of complex molecular architectures. This document details its chemical and physical properties, discusses plausible synthetic strategies based on fundamental principles of electrophilic aromatic substitution, provides predicted spectroscopic data for characterization, and outlines its potential applications in medicinal chemistry and materials science. Furthermore, this guide includes detailed protocols for its synthesis and characterization, alongside crucial safety and handling information to ensure its effective and safe utilization in a research and development setting.

Introduction and Strategic Importance

This compound is a polysubstituted benzene derivative featuring a carboxylic acid, an acetamido group, and a nitro group. This specific arrangement of functional groups makes it a strategically important intermediate for organic synthesis. The acetamido group can be readily hydrolyzed to a primary amine, which, in conjunction with the carboxylic acid, forms the core structure of anthranilic acid—a privileged scaffold in medicinal chemistry. The nitro group, a strong electron-withdrawing group, significantly influences the reactivity of the aromatic ring and can serve as a precursor to an amino group through reduction, opening pathways to various diamino benzoic acid derivatives. These derivatives are crucial in the synthesis of quinoxalines, benzodiazepines, and other heterocyclic systems of pharmaceutical interest.[1]

While direct applications or biological activities of this compound itself are not widely reported, its value lies in its potential as a versatile starting material. Its isomers, such as 4-acetamido-3-nitrobenzoic acid, are known intermediates in the synthesis of dyes and pharmaceuticals like quinoxaline compounds.[1] Similarly, related structures like 2-methyl-4-nitrobenzoic acid are key intermediates for blockbuster drugs, including the V2 receptor antagonist Tolvaptan.[2] This underscores the potential utility of the this compound scaffold for researchers engaged in the discovery of novel bioactive molecules and functional materials.

Physicochemical and Structural Properties

A thorough understanding of the physicochemical properties of a synthetic intermediate is fundamental to its effective use in experimental design, including reaction setup, solvent selection, and purification strategies.

PropertyValueSource
CAS Number 951-97-3[3][4]
Molecular Formula C₉H₈N₂O₅[3]
Molecular Weight 224.17 g/mol [3]
IUPAC Name This compound[3]
Appearance Expected to be a solid, likely pale yellow to off-white powderInferred
Melting Point Not consistently reported; requires experimental verification-
Solubility Expected to be soluble in polar organic solvents (e.g., DMSO, DMF, methanol, ethanol) and aqueous base; poorly soluble in water and nonpolar solvents.Inferred
SMILES CC(=O)NC1=CC(=CC=C1C(O)=O)=O[3]

Synthesis of this compound: A Discussion of Strategy

The synthesis of polysubstituted aromatic compounds requires careful consideration of the directing effects of the existing substituents. The synthesis of this compound presents a classic challenge in regioselectivity.

The Challenge of Direct Nitration

A common strategy for introducing a nitro group is the direct nitration of a precursor. In this case, the logical precursor would be 2-acetamidobenzoic acid (N-acetylanthranilic acid). However, the directing effects of the substituents on this molecule complicate the desired outcome.

  • -NHCOCH₃ (Acetamido) group: This is a strongly activating, ortho, para-directing group.

  • -COOH (Carboxylic acid) group: This is a deactivating, meta-directing group.

The powerful activating and directing effect of the acetamido group dominates the reaction. Therefore, nitration of 2-acetamidobenzoic acid would preferentially occur at the positions ortho and para to it (positions 3, 5, and 6). The para position (position 5) is sterically most accessible, leading to 2-acetamido-5-nitrobenzoic acid as the major product.[5] The desired 4-nitro isomer would be, at best, a minor byproduct, making this route inefficient for its specific preparation.

G cluster_0 Plausible Synthetic Pathway cluster_1 Rationale Start 2-Methyl-4-nitroaniline Intermediate1 Potassium 2-Methyl-4-nitrobenzoate Start->Intermediate1 1. KMnO₄, NaOH, H₂O 2. Heat Intermediate2 2-Methyl-4-nitrobenzoic acid Intermediate1->Intermediate2 HCl (aq) Product This compound Intermediate2->Product 1. SOCl₂ 2. NH₄OH 3. Acetic Anhydride Rationale This proposed alternative route establishes the nitro group at the 4-position early in the synthesis, avoiding the regioselectivity issues of direct nitration.

Caption: Proposed synthetic workflow for this compound.

A Proposed Alternative Synthetic Route

To overcome the regioselectivity challenge, a more robust strategy involves starting with a precursor where the desired substitution pattern is already established. A plausible route begins with 2-methyl-4-nitroaniline:

  • Oxidation of the Methyl Group: The methyl group can be oxidized to a carboxylic acid using a strong oxidizing agent like potassium permanganate (KMnO₄) under basic conditions. Subsequent acidification yields 2-amino-4-nitrobenzoic acid.

  • Acetylation of the Amino Group: The resulting 2-amino-4-nitrobenzoic acid can then be selectively N-acetylated using acetic anhydride or acetyl chloride to yield the final product, this compound.

This route strategically installs the key functional groups in an order that ensures the correct final arrangement.

Spectroscopic Characterization (Predicted)

No publicly available, verified spectra for this compound were identified. However, based on its structure and data from analogous compounds, the following spectral characteristics can be predicted.

¹H NMR Spectroscopy

The ¹H NMR spectrum (predicted in DMSO-d₆) would show distinct signals for the aromatic protons, the amide proton, the carboxylic acid proton, and the acetyl methyl protons.

  • Aromatic Protons: The three protons on the aromatic ring will appear as a complex splitting pattern.

    • The proton at C5 (between the nitro and carboxylic acid groups) would likely be the most downfield, appearing as a doublet.

    • The proton at C3 (adjacent to the acetamido group) would likely appear as a singlet or a narrowly split doublet.

    • The proton at C6 would likely appear as a doublet of doublets.

  • Carboxylic Acid Proton (-COOH): A broad singlet, typically far downfield (>10 ppm).

  • Amide Proton (-NH-): A singlet, typically in the range of 8-10 ppm.

  • Acetyl Protons (-CH₃): A sharp singlet, typically around 2.0-2.2 ppm.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show 9 distinct carbon signals.

  • Carbonyl Carbons: Two signals in the downfield region (165-175 ppm) corresponding to the carboxylic acid and amide carbonyls.

  • Aromatic Carbons: Six signals in the aromatic region (110-150 ppm). The carbons attached to the nitro group (C4) and the carboxylic acid group (C1) will be significantly shifted.

  • Methyl Carbon: One signal in the aliphatic region (around 24 ppm).

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by the vibrational frequencies of its functional groups.

  • O-H Stretch (Carboxylic Acid): A very broad band from 2500-3300 cm⁻¹.

  • N-H Stretch (Amide): A sharp peak around 3300 cm⁻¹.

  • C=O Stretch (Carboxylic Acid & Amide): Strong, sharp peaks around 1700 cm⁻¹ and 1680 cm⁻¹, respectively.

  • N-O Stretch (Nitro Group): Two strong, characteristic peaks around 1530 cm⁻¹ (asymmetric) and 1350 cm⁻¹ (symmetric).

  • C-N Stretch & C-C Aromatic Stretches: Multiple peaks in the fingerprint region (600-1400 cm⁻¹).

Mass Spectrometry (MS)

In an Electron Ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z = 224. Key fragmentation patterns would include the loss of an acetyl group (CH₃CO, 42 Da), a hydroxyl group (OH, 17 Da), and a nitro group (NO₂, 46 Da).

Applications and Research Potential

As a functionalized anthranilic acid derivative, this compound is a prime candidate for use as a scaffold in drug discovery and materials science.

  • Pharmaceutical Synthesis: The primary utility of this compound is as an intermediate.[6] The presence of three distinct functional groups allows for sequential and selective chemical modifications. For example, reduction of the nitro group followed by intramolecular condensation could lead to the formation of various heterocyclic systems. The core structure is prevalent in compounds with anti-inflammatory, analgesic, and antimicrobial properties.[7]

  • Precursor to Heterocycles: Anthranilic acid and its derivatives are well-established precursors for the synthesis of quinazolines, quinazolinones, and benzodiazepines, which are important classes of compounds in medicinal chemistry.[8]

  • Materials Science: Nitro-containing aromatic compounds can be used in the synthesis of dyes and pigments.[9] They can also serve as precursors for polymers with specific electronic or optical properties.

G cluster_0 Core Compound cluster_1 Potential Synthetic Transformations cluster_2 Resulting Scaffolds & Applications A This compound B Nitro Group Reduction (-NO₂ → -NH₂) A->B C Amide Hydrolysis (-NHCOCH₃ → -NH₂) A->C D Carboxylic Acid Esterification (-COOH → -COOR) A->D E Diaminobenzoic Acid Derivatives B->E C->E H Functional Polymers / Dyes D->H F Heterocycle Synthesis (e.g., Quinoxalines) E->F G Novel Drug Candidates F->G

Caption: Logical relationships of this compound in synthesis.

Experimental Protocols

The following protocols are provided as a guide for the synthesis and characterization of this compound. All procedures should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol: Synthesis via Proposed Route

Step 1: Oxidation of 2-Methyl-4-nitroaniline to 2-Amino-4-nitrobenzoic acid

  • In a 1 L three-necked flask equipped with a mechanical stirrer, thermometer, and reflux condenser, add a solution of 2-methyl-4-nitroaniline (15.2 g, 0.1 mol) in 200 mL of water.

  • Slowly add a solution of sodium hydroxide (12 g, 0.3 mol) in 50 mL of water. The mixture will warm up.

  • Heat the mixture to 80-90°C.

  • In a separate beaker, prepare a solution of potassium permanganate (47.4 g, 0.3 mol) in 400 mL of water.

  • Add the KMnO₄ solution portion-wise to the reaction mixture over 2-3 hours, maintaining the temperature at 90-95°C. The purple color of the permanganate will disappear as it is consumed.

  • After the addition is complete, continue heating and stirring for an additional 2 hours to ensure the reaction goes to completion.

  • Cool the mixture to room temperature and filter off the manganese dioxide (MnO₂) precipitate. Wash the filter cake with hot water.

  • Combine the filtrate and washings, and cool in an ice bath.

  • Slowly acidify the filtrate with concentrated hydrochloric acid until the pH is ~3-4. A yellow precipitate of 2-amino-4-nitrobenzoic acid will form.

  • Filter the precipitate, wash with cold water, and dry under vacuum.

Step 2: Acetylation of 2-Amino-4-nitrobenzoic acid

  • In a 250 mL round-bottom flask, suspend the dried 2-amino-4-nitrobenzoic acid (9.1 g, 0.05 mol) in 50 mL of glacial acetic acid.

  • Carefully add acetic anhydride (7.7 mL, 0.08 mol) dropwise with stirring.

  • Heat the mixture to reflux for 1 hour. The solid should dissolve to form a clear solution.

  • Allow the solution to cool to room temperature, then pour it into 200 mL of ice-cold water with vigorous stirring.

  • A precipitate of this compound will form.

  • Filter the solid product, wash thoroughly with cold water to remove residual acetic acid.

  • Recrystallize from an ethanol/water mixture to obtain the pure product. Dry under vacuum.

Protocol: Sample Preparation for Spectroscopic Analysis
  • NMR Spectroscopy:

    • Accurately weigh 5-10 mg of the dried sample.

    • Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

    • Transfer the solution to a 5 mm NMR tube.

    • Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).

  • IR Spectroscopy:

    • Prepare a KBr pellet by mixing ~1 mg of the sample with ~100 mg of dry KBr powder and pressing the mixture into a transparent disk.

    • Alternatively, use an Attenuated Total Reflectance (ATR) accessory by placing a small amount of the solid sample directly onto the ATR crystal.

    • Acquire the spectrum, typically in the range of 4000-400 cm⁻¹.

  • Mass Spectrometry:

    • Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent like methanol or acetonitrile.

    • Introduce the sample into the mass spectrometer via a suitable ionization method (e.g., Electrospray Ionization for LC-MS or a solids probe for EI).

Safety and Handling

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin, eyes, and clothing.

  • Hazards:

    • May cause skin and eye irritation.

    • May be harmful if swallowed or inhaled.

    • Nitroaromatic compounds should be treated as potentially toxic.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Conclusion

This compound, CAS 951-97-3, is a valuable, albeit under-characterized, synthetic intermediate. Its trifunctional nature provides a platform for the creation of diverse and complex molecular structures, particularly within the realm of heterocyclic chemistry. While its synthesis requires careful strategic planning to achieve the desired regiochemistry, the proposed routes offer a viable path for its preparation. This guide provides the foundational knowledge—from physical properties and synthesis to predicted spectral data and safety—to empower researchers to confidently incorporate this versatile building block into their synthetic programs, paving the way for the discovery of new pharmaceuticals and advanced materials.

References

  • Mallonee, J. E. (1969). U.S. Patent No. 3,428,673. U.S.
  • Matrix Fine Chemicals. (n.d.). This compound | CAS 951-97-3. Retrieved January 16, 2026, from [Link]

  • Pavithra, J., et al. (2022). Design, Synthesis, Characterization and Spectral Analysis Of 2(4-Chloro Acetamido) Benzoic Acid. International Journal of Progressive Research in Science and Engineering, 4(01), 91–95. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of 2-Methyl-4-nitrobenzoic Acid in Pharmaceutical Synthesis. Retrieved January 16, 2026, from [Link]

  • Lundgren, S. (2009). Synthesis of Heterocycles from Anthranilic acid and its Derivatives. Uppsala University. [Link]

  • Truman State University. (n.d.). Multistep Synthesis Nitration. Retrieved January 16, 2026, from [Link]

  • Kumar, A., et al. (2009). Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflammatory and analgesic agents. Bioorganic & Medicinal Chemistry, 17(15), 5284-5290. [Link]

  • Heinzelman, R. V. (1965). U.S. Patent No. 3,177,247. U.S.
  • Landau, R., & Saffer, B. A. (1954). U.S. Patent No. 2,695,311. U.S.
  • PubChem. (n.d.). 4-Nitrobenzoic Acid. National Center for Biotechnology Information. Retrieved January 16, 2026, from [Link]

  • ResearchGate. (2007). Experimental and theoretical IR, Raman, NMR spectra of 2-, 3-, and 4-nitrobenzoic acids. [Link]

  • Organic Syntheses. (n.d.). p-NITROBENZOIC ACID. Retrieved January 16, 2026, from [Link]

  • Wikipedia. (n.d.). N-Acetylanthranilic acid. Retrieved January 16, 2026, from [Link]

  • Cheméo. (n.d.). Chemical Properties of 2-acetamidobenzoic acid. Retrieved January 16, 2026, from [Link]

  • Research Journal of Pharmacy and Technology. (2020). Synthesis, Antimicrobial Evaluation and Docking Studies of Novel 4-acetamido-3-aminobenzoic acid derivatives As Microbial Neuraminidase Inhibitors. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Synthesis and Industrial Significance of 2-Methyl-4-nitrobenzoic Acid. [Link]

  • MDPI. (2022). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. [Link]

  • Protheragen. (2025). What Role Do Pharmaceutical Intermediates Play in Generic Drugs Manufacturing?. [Link]

  • ResearchGate. (2007). Direct synthesis of p-nitrobenzoic acid and benzoic acids from benzyl ketones and acetophenones using the CAN/HOAc system. [Link]

Sources

A Guide to the Structural Elucidation of 2-Acetamido-4-nitrobenzoic acid: A Multi-technique Spectroscopic Approach

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive walkthrough for the structural elucidation of 2-Acetamido-4-nitrobenzoic acid, a substituted aromatic compound of interest in chemical synthesis and drug discovery. The narrative is designed for researchers, scientists, and professionals in drug development, emphasizing the logical integration of data from multiple analytical techniques to arrive at an unambiguous structural assignment. The protocols and interpretations described herein are grounded in established spectroscopic principles, reflecting a field-proven methodology for the characterization of novel small molecules.

Introduction and Strategic Overview

The unequivocal determination of a molecule's chemical structure is a cornerstone of chemical research and development. For a molecule such as this compound, with its multiple functional groups—a carboxylic acid, an amide, and a nitro group on a benzene ring—a multi-pronged analytical strategy is not just recommended, but essential. No single technique can provide all the necessary information. Therefore, we will employ a synergistic workflow, integrating data from Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy. This approach allows for a self-validating system where the insights from one technique corroborate the findings of another, leading to a high-confidence structural assignment.

The overall workflow for this elucidation is as follows:

G cluster_start Initial Analysis cluster_functional Functional Group Identification cluster_connectivity Connectivity & Environment cluster_final Final Confirmation MS Mass Spectrometry (Molecular Formula & Weight) IR Infrared Spectroscopy (Key Functional Groups) MS->IR Provides Molecular Formula NMR_H ¹H NMR (Proton Environment & Connectivity) IR->NMR_H Confirms Functional Groups NMR_C ¹³C NMR (Carbon Skeleton) NMR_H->NMR_C Provides Proton Framework Structure Final Structure Confirmed NMR_H->Structure Integrated Data Analysis NMR_2D 2D NMR (Optional) (Confirm Assignments) NMR_C->NMR_2D Provides Carbon Framework NMR_C->Structure Integrated Data Analysis NMR_2D->Structure Integrated Data Analysis

Caption: Integrated workflow for structure elucidation.

Mass Spectrometry: Determining the Molecular Blueprint

Expertise & Experience: The first step in any structure elucidation is to determine the molecular weight and, if possible, the molecular formula of the analyte. High-resolution mass spectrometry (HRMS) is the gold standard for this purpose, providing a highly accurate mass measurement that allows for the calculation of a unique elemental composition.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Dissolve approximately 1 mg of the synthesized this compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

  • Instrumentation: Utilize an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer. ESI is a soft ionization technique that is well-suited for polar molecules like the target compound, minimizing fragmentation and preserving the molecular ion.

  • Analysis Mode: Perform the analysis in negative ion mode. The carboxylic acid moiety is easily deprotonated, leading to a strong signal for the [M-H]⁻ ion.

  • Data Acquisition: Acquire the mass spectrum over a range of m/z 50-500.

  • Data Analysis: Identify the most abundant ion in the high m/z region and use the instrument's software to calculate the elemental composition based on its exact mass.

Data Interpretation and Insights

The molecular formula of this compound is C₉H₈N₂O₅.

ParameterTheoretical Value
Molecular FormulaC₉H₈N₂O₅
Exact Mass224.0433 Da
[M-H]⁻ Ion (Observed)223.0362 Da

The observation of a high-intensity ion at m/z 223.0362 in the negative ion mode HRMS spectrum would strongly support the proposed structure. This value corresponds to the deprotonated molecule, [C₉H₇N₂O₅]⁻, and provides the first piece of concrete evidence for the molecular formula.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Expertise & Experience: IR spectroscopy is a powerful and rapid technique for identifying the types of chemical bonds, and thus the functional groups, present in a molecule. For this compound, we expect to see characteristic absorption bands for the carboxylic acid, the secondary amide, the nitro group, and the aromatic ring.

Experimental Protocol: Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide powder and pressing it into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used on the solid sample directly.

  • Data Acquisition: Record the spectrum from 4000 cm⁻¹ to 400 cm⁻¹.

  • Background Correction: Perform a background scan of the empty sample compartment or the clean ATR crystal to subtract atmospheric and instrumental interferences.

Predicted IR Data and Interpretation

The IR spectrum provides a "fingerprint" of the molecule's functional groups.

Wavenumber (cm⁻¹)Functional GroupVibration TypeExpected Appearance
~3300N-H (Amide)StretchMedium, sharp peak
3300-2500O-H (Carboxylic Acid)StretchVery broad, strong band
~1700C=O (Carboxylic Acid)StretchStrong, sharp peak
~1660C=O (Amide I)StretchStrong, sharp peak
~1550 and ~1350N-O (Nitro group)Asymmetric & Symmetric StretchTwo strong, sharp peaks
~1600, ~1475C=C (Aromatic)StretchMedium to weak, sharp peaks
~1530N-H (Amide II)BendMedium, sharp peak

The presence of these characteristic bands provides strong evidence for the key functional moieties. The very broad O-H stretch is a hallmark of a hydrogen-bonded carboxylic acid. The distinct C=O stretches for the acid and amide, along with the two strong N-O stretching bands, are critical for confirming the presence of all three primary functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Assembling the Puzzle

Expertise & Experience: NMR spectroscopy provides the most detailed information about the molecular structure, including the chemical environment of individual atoms and how they are connected. ¹H NMR reveals the number and types of protons and their neighboring protons, while ¹³C NMR provides a map of the carbon skeleton.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent, such as DMSO-d₆. DMSO-d₆ is chosen for its ability to dissolve the polar analyte and to avoid the exchange of the acidic carboxylic acid and amide protons. Tetramethylsilane (TMS) is added as an internal standard (0 ppm).

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

  • Data Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Acquire a proton-decoupled one-dimensional ¹³C NMR spectrum.

Predicted ¹H NMR Data and Interpretation (400 MHz, DMSO-d₆)

The ¹H NMR spectrum gives a precise picture of the proton arrangement.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~13.5Singlet, broad1HCOOHThe acidic proton of the carboxylic acid is typically downfield and often broad.
~10.5Singlet1HNHThe amide proton is deshielded and appears as a singlet.
8.65Doublet (d)1HH-3This proton is ortho to the electron-withdrawing nitro group, causing a significant downfield shift. It is split by H-5 (small J value).
8.35Doublet of doublets (dd)1HH-5This proton is coupled to both H-3 and H-6.
8.15Doublet (d)1HH-6This proton is coupled to H-5.
2.15Singlet3HCH₃The methyl protons of the acetyl group are in a typical chemical shift range and appear as a singlet as they have no adjacent protons.

The splitting pattern of the aromatic protons is particularly informative. The three protons on the ring are expected to show a distinct pattern characteristic of a 1,2,4-trisubstituted benzene ring.

Predicted ¹³C NMR Data and Interpretation (100 MHz, DMSO-d₆)

The ¹³C NMR spectrum confirms the carbon framework of the molecule.

Chemical Shift (δ, ppm)AssignmentRationale
~169.0C=O (Amide)Typical chemical shift for an amide carbonyl carbon.
~167.0C=O (Acid)Typical chemical shift for a carboxylic acid carbonyl carbon.
~149.0C-4The carbon atom attached to the nitro group is strongly deshielded.
~142.0C-2The carbon atom attached to the acetamido group is also deshielded.
~131.0C-6Aromatic CH carbon.
~125.0C-5Aromatic CH carbon.
~120.0C-1The carbon atom attached to the carboxylic acid group (ipso-carbon).
~118.0C-3Aromatic CH carbon.
~24.0CH₃The methyl carbon of the acetyl group.

The presence of nine distinct carbon signals, including two in the carbonyl region, six in the aromatic region, and one in the aliphatic region, perfectly matches the proposed structure.

Data Integration and Final Confirmation

The final step is to integrate the data from all techniques to build an unassailable case for the structure of this compound.

G MS MS Data Formula: C₉H₈N₂O₅ [M-H]⁻ = 223.0362 Conclusion Structure Confirmed: This compound MS->Conclusion Correct Formula IR IR Data - COOH group - Amide group - Nitro group - Aromatic ring IR->Conclusion Correct Functional Groups NMR NMR Data - 1,2,4-substitution pattern - Acetyl group (CH₃) - All protons and carbons accounted for NMR->Conclusion Correct Connectivity

Caption: Convergence of data for structural confirmation.

  • Mass Spectrometry established the molecular formula as C₉H₈N₂O₅.

  • IR Spectroscopy confirmed the presence of the key functional groups: a carboxylic acid, an amide, a nitro group, and a substituted benzene ring.

  • ¹H and ¹³C NMR Spectroscopy provided the precise connectivity of the atoms. The ¹H NMR spectrum showed the characteristic splitting pattern for a 1,2,4-trisubstituted aromatic ring and confirmed the presence of the acetamido methyl group and the labile amide and carboxylic acid protons. The ¹³C NMR spectrum accounted for all nine carbon atoms in their expected chemical environments.

Together, these three techniques provide a complementary and self-validating set of data that unequivocally confirms the structure of the synthesized compound as this compound.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 6108, 4-Nitrobenzoic acid. [Link].

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 11087, 2-Nitrobenzoic acid. [Link].

  • Samsonowicz, M., et al. (2007). Experimental and theoretical IR, Raman, NMR spectra of 2‐, 3‐, and 4‐nitrobenzoic acids. International Journal of Quantum Chemistry, 107(2), 481-492. [Link].

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

An In-depth Technical Guide to the Solubility of 2-Acetamido-4-nitrobenzoic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive analysis of the solubility characteristics of 2-Acetamido-4-nitrobenzoic acid (CAS 951-97-3). While direct, quantitative experimental solubility data for this specific compound is not extensively available in published literature, this paper leverages fundamental physicochemical principles and comparative analysis of structurally analogous molecules to establish a robust, predictive understanding of its solubility profile. We present a detailed examination of the molecular structure, discuss the influence of its functional groups on solvent interactions, and provide field-proven, step-by-step protocols for the empirical determination of its solubility. This guide is intended for researchers, chemists, and formulation scientists in the pharmaceutical and chemical industries who require a deep, functional understanding of this compound's behavior in various organic media.

Introduction: The Significance of Solubility

This compound is an aromatic organic compound featuring three key functional groups: a carboxylic acid, an acetamido group, and a nitro group.[1][2] The interplay of these groups dictates the molecule's polarity, hydrogen bonding capacity, and acidic nature, which in turn governs its solubility—a critical parameter in a multitude of applications. From drug development, where solubility impacts bioavailability and formulation, to chemical synthesis, where it determines reaction kinetics and purification strategies, a thorough understanding of a compound's solubility is paramount.[3][4] This guide provides the foundational knowledge and practical methodologies to effectively work with this compound.

Physicochemical Profile and Predicted Solubility Behavior

The solubility of a compound is primarily dictated by the principle of "like dissolves like," which relates the polarity of the solute to that of the solvent.[5][6] The structure of this compound offers several insights into its expected behavior.

  • Molecular Structure: C₉H₈N₂O₅[2]

  • Molecular Weight: 224.17 g/mol [7]

  • Functional Groups & Their Influence:

    • Carboxylic Acid (-COOH): This is a highly polar group capable of acting as both a hydrogen bond donor and acceptor. Its presence suggests increased solubility in polar, protic solvents (e.g., alcohols). Furthermore, its acidic nature means solubility will dramatically increase in basic aqueous solutions due to deprotonation and salt formation.[8]

    • Acetamido (-NHCOCH₃): This amide group is polar and can participate in hydrogen bonding, contributing to solubility in polar solvents.

    • Nitro (-NO₂): A strong electron-withdrawing and highly polar group. It enhances the overall polarity of the molecule.

    • Aromatic Ring: The benzene ring is nonpolar and hydrophobic, which will limit solubility in highly polar solvents like water but favor solubility in solvents with some aromatic character or moderate polarity.

Predicted Solubility Profile: Based on this structural analysis, this compound is predicted to be:

  • Highly soluble in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF), which can effectively solvate the polar functional groups.

  • Moderately to highly soluble in polar protic solvents like methanol and ethanol, where hydrogen bonding interactions are favorable.[9]

  • Slightly soluble to sparingly soluble in solvents of intermediate polarity like acetone and ethyl acetate.

  • Poorly soluble in nonpolar solvents such as toluene, hexane, and diethyl ether, as the nonpolar solvent cannot effectively overcome the strong intermolecular forces (especially hydrogen bonds) between the solute molecules.

Solubility of Structurally Related Compounds: A Comparative Analysis

While specific data for this compound is sparse, examining its isomers and related nitrobenzoic acids provides valuable context. The data below, compiled for analogous compounds, illustrates how minor structural changes can influence solubility and supports the predictions made above.

Disclaimer: The following data is for structurally related compounds and should be used for comparative purposes only. It does not represent the experimental solubility of this compound.

Compound NameSolventTemperature (°C)Solubility (g / 100 mL)Reference
2-Nitrobenzoic Acid Methanol1042.72[10]
EthanolNot Specified~33.3 (1g in 3mL)[10]
AcetoneNot Specified40.0 (1g in 2.5mL)[10]
ChloroformNot Specified~0.45 (1g in 220mL)[10]
EtherNot Specified~22.2 (1g in 4.5mL)[10]
4-Nitrobenzoic Acid WaterNot Specified~0.04 (1g in 2380mL)[11]
MethanolNot Specified~8.3 (1g in 12mL)[11]
EthanolNot Specified~0.9 (1g in 110mL)[11]
AcetoneNot Specified~5.0 (1g in 20mL)[11]
ChloroformNot Specified~0.67 (1g in 150mL)[11]

This comparative data reinforces the expectation that nitrobenzoic acids are significantly more soluble in polar organic solvents like alcohols and acetone than in less polar solvents like chloroform or non-polar media.

Gold Standard Protocol: Experimental Determination of Equilibrium Solubility

For any critical research or development application, the predicted solubility must be confirmed experimentally. The Shake-Flask Method is a universally accepted and robust technique for determining the equilibrium solubility of a solid in a solvent.[10]

Step-by-Step Methodology
  • Preparation of Supersaturated Solution:

    • Add an excess amount of crystalline this compound to a known volume of the selected organic solvent in a sealed, inert container (e.g., a glass vial with a PTFE-lined cap).

    • Causality Insight: Using an excess of the solid is critical to ensure that the solution reaches equilibrium saturation, with undissolved solid remaining present throughout the experiment.

  • Equilibration:

    • Place the sealed container in a constant-temperature orbital shaker or rotator. The temperature should be precisely controlled and recorded (e.g., 25 °C ± 0.5 °C).

    • Agitate the mixture for a sufficient duration to ensure equilibrium is reached. A typical period is 24 to 72 hours.

    • Self-Validation: To confirm that equilibrium has been achieved, samples of the supernatant can be taken at different time points (e.g., 24h, 48h, 72h). Equilibrium is confirmed when the measured concentration remains constant between successive time points.

  • Phase Separation:

    • Once equilibrium is reached, cease agitation and allow the undissolved solid to settle.

    • To ensure complete removal of particulate matter, the supernatant must be clarified. This is best achieved by filtering the solution through a chemically resistant syringe filter (e.g., 0.22 µm PTFE) or by centrifugation followed by careful extraction of the supernatant.

    • Causality Insight: Inadequate phase separation is a leading cause of erroneously high solubility measurements. The chosen filtration method must not absorb the solute from the solution.

  • Quantification:

    • Accurately dilute a known volume of the clear, saturated filtrate with a suitable mobile phase or solvent.

    • Analyze the concentration of this compound in the diluted sample using a validated analytical technique, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection.

    • A standard calibration curve must be prepared using known concentrations of the compound to ensure accurate quantification.

  • Calculation:

    • Calculate the concentration in the original saturated filtrate by accounting for the dilution factor.

    • Express the final solubility in standard units, such as mg/mL, g/100 mL, or mol/L.

Experimental Workflow Diagram

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_quant 4. Quantification cluster_calc 5. Calculation A Add excess solute to known volume of solvent B Agitate at constant T (24-72 hours) A->B C Sample at intervals (e.g., 24h, 48h) B->C D Confirm Equilibrium (Concentration is constant) C->D E Cease agitation Allow solid to settle D->E F Clarify supernatant (0.22µm filter or centrifuge) E->F G Prepare accurate dilution of clear filtrate F->G H Analyze via HPLC-UV against calibration curve G->H I Calculate original concentration (account for dilution) H->I J Report Solubility (mg/mL, mol/L) I->J

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Advanced Perspectives: Theoretical Solubility Prediction

In modern drug discovery and process development, computational models are increasingly used to predict solubility before a compound is even synthesized. These in silico methods can save significant time and resources.

  • Thermodynamic Models: Methods based on thermodynamic cycles, such as COSMO-RS (COnductor-like Screening MOdel for Real Solvents), can predict solubility from first principles using quantum chemical calculations. These models calculate the chemical potential of the solute in the solvent and can be highly accurate, though computationally intensive.[12]

  • Machine Learning & QSPR: Quantitative Structure-Property Relationship (QSPR) models use machine learning algorithms trained on large datasets of experimental solubility values.[3][4] By analyzing molecular descriptors (e.g., molecular weight, polarity, hydrogen bond donors/acceptors), these models can rapidly predict the solubility of new compounds. The accuracy of these predictions is highly dependent on the quality and scope of the training data.[13]

Conclusion

While experimental data for this compound remains to be broadly published, a rigorous analysis of its molecular structure allows for a strong, scientifically-grounded prediction of its solubility profile. It is expected to be most soluble in polar aprotic and protic organic solvents and poorly soluble in nonpolar media. For all applications requiring precise solubility values, the experimental protocols detailed in this guide provide a reliable path to obtaining accurate, reproducible data. The integration of predictive modeling and empirical testing represents the most efficient and robust strategy for characterizing this compound's behavior in solution.

References

  • Title: Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles | Journal of the American Chemical Society Source: ACS Publications URL: [Link]

  • Title: Thermodynamic modeling of activity coefficient and prediction of solubility - PubMed Source: PubMed URL: [Link]

  • Title: Predicting solubility curves via a thermodynamic cycle and machine learning Source: American Chemical Society URL: [Link]

  • Title: Improved Solubility Predictions in scCO2 Using Thermodynamics-Informed Machine Learning Models - ACS Publications Source: ACS Publications URL: [Link]

  • Title: Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles | Journal of the American Chemical Society Source: ACS Publications URL: [Link]

  • Title: EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS Source: Course Hero URL: [Link]

  • Title: Experiment: Solubility of Organic & Inorganic Compounds Source: Harper College URL: [Link]

  • Title: How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone - YouTube Source: YouTube URL: [Link]

  • Title: Solubility of Organic Compounds Source: University of Calgary URL: [Link]

  • Title: 1.27: Experiment_727_Organic Compound Functional Groups__1_2_0 - Chemistry LibreTexts Source: Chemistry LibreTexts URL: [Link]

  • Title: this compound | CAS 951-97-3 Source: Matrix Fine Chemicals URL: [Link]

  • Title: 4-(Acetylamino)-2-nitrobenzoic acid | C9H8N2O5 | CID 73138 Source: PubChem URL: [Link]

  • Title: The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids Source: ResearchGate URL: [Link]

  • Title: 4-Nitrobenzoic Acid | C7H5NO4 | CID 6108 Source: PubChem URL: [Link]

Sources

A Technical Guide to 2-Acetamido-4-nitrobenzoic Acid: From Historical Synthesis Paradigms to Modern Understanding

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Acetamido-4-nitrobenzoic acid, a substituted aromatic compound, occupies a niche yet significant position within the broader family of nitrobenzoic acid derivatives. While a definitive record of its initial discovery remains elusive in seminal literature, its existence and synthesis are readily understood through the fundamental principles of organic chemistry established in the late 19th and early 20th centuries. This technical guide provides an in-depth exploration of the plausible historical synthesis, detailed experimental protocols derived from analogous reactions, and the physicochemical properties of this compound. By examining the interplay of directing group effects in electrophilic aromatic substitution, we can reconstruct the scientific rationale behind its preparation. This document serves as a comprehensive resource for researchers leveraging this and related molecules in synthetic chemistry and drug discovery.

Historical Context: The Dawn of Aromatic Nitration

The synthesis of nitroaromatic compounds is a cornerstone of modern organic chemistry, with its roots deeply embedded in the 19th-century exploration of aromatic compounds. The nitration of benzene and its derivatives was among the earliest and most studied electrophilic aromatic substitution reactions. The first synthesis of 4-nitrobenzoic acid, for instance, dates back to this era, accomplished through the nitration of benzoic acid using a mixture of concentrated nitric and sulfuric acids.

The early 20th century saw pioneering work by chemists like Fritz Ullmann and Irma Goldberg, who developed copper-catalyzed cross-coupling reactions. These reactions, including the Ullmann condensation and the Goldberg reaction, were instrumental in synthesizing more complex derivatives, such as N-phenylanthranilic acids, which are structurally related to our topic of interest.[1] While these methods are more applicable to building larger molecular scaffolds, they highlight the era's focus on modifying aromatic rings to create novel chemical entities.

The synthesis of substituted nitrobenzoic acids, including this compound, is a direct extension of this foundational work. The introduction of multiple substituents on the benzene ring necessitated a deeper understanding of directing effects, a concept that dictates the position of incoming electrophiles.

Plausible Synthetic Pathway and Mechanistic Rationale

The most logical and historically consistent method for the synthesis of this compound is the direct nitration of 2-acetamidobenzoic acid (N-acetylanthranilic acid). This precursor is readily prepared by the acetylation of 2-aminobenzoic acid (anthranilic acid) with acetic anhydride.[2]

The key to understanding the synthesis of this compound lies in the directing effects of the substituents on the benzene ring:

  • -NHCOCH₃ (Acetamido group): This is a moderately activating, ortho-, para-directing group. The lone pair of electrons on the nitrogen atom can be delocalized into the benzene ring, increasing the electron density at the ortho and para positions and making them more susceptible to electrophilic attack.

  • -COOH (Carboxylic acid group): This is a deactivating, meta-directing group. The carbonyl group withdraws electron density from the benzene ring, making it less reactive towards electrophiles.

When both groups are present on the ring, the powerful ortho-, para-directing effect of the acetamido group dominates. In the case of 2-acetamidobenzoic acid, the para position (position 4) relative to the acetamido group is the most sterically accessible and electronically favorable site for nitration.

The proposed synthetic pathway is a two-step process:

  • Acetylation of 2-aminobenzoic acid: This step protects the amino group from oxidation by the nitrating agent and transforms it into an ortho-, para-director.[3]

  • Nitration of 2-acetamidobenzoic acid: The introduction of a nitro group at the 4-position is achieved through electrophilic aromatic substitution using a mixture of nitric acid and sulfuric acid.

Synthetic Pathway of this compound cluster_0 Step 1: Acetylation cluster_1 Step 2: Nitration 2-Aminobenzoic_acid 2-Aminobenzoic acid 2-Acetamidobenzoic_acid 2-Acetamidobenzoic acid (N-Acetylanthranilic acid) 2-Aminobenzoic_acid->2-Acetamidobenzoic_acid Acetic anhydride, Glacial acetic acid, Reflux Acetic_anhydride Acetic anhydride 2-Acetamidobenzoic_acid_2 2-Acetamidobenzoic acid 2-Acetamido-4-nitrobenzoic_acid This compound 2-Acetamidobenzoic_acid_2->2-Acetamido-4-nitrobenzoic_acid < 10°C Nitrating_mixture Conc. HNO₃, Conc. H₂SO₄

A plausible two-step synthesis of this compound.

Detailed Experimental Protocol

The following protocol is a comprehensive, self-validating methodology derived from established procedures for the nitration of related acetamidobenzoic acid isomers.[3][4][5]

Step 1: Synthesis of 2-Acetamidobenzoic Acid (N-Acetylanthranilic Acid)
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 10.0 g of 2-aminobenzoic acid and 40 mL of glacial acetic acid.

  • Addition of Reagent: With stirring, slowly add 1.2 equivalents of acetic anhydride to the mixture.

  • Reaction: Heat the mixture to reflux and maintain this temperature for 1 hour.

  • Work-up and Purification: Allow the reaction mixture to cool to room temperature. Pour the cooled mixture into 250 mL of ice-cold deionized water while stirring. The product will precipitate. Collect the solid by vacuum filtration, wash with cold water, and recrystallize from an ethanol/water mixture to obtain pure 2-acetamidobenzoic acid.

Step 2: Synthesis of this compound
  • Preparation of Nitrating Mixture: In a separate flask, carefully prepare the nitrating mixture by slowly adding 3.0 mL of concentrated nitric acid to 6.0 mL of concentrated sulfuric acid. Cool this mixture in an ice bath.

  • Reaction Setup: In a 250 mL beaker, dissolve 9.0 g of dry 2-acetamidobenzoic acid in 20 mL of concentrated sulfuric acid. Cool this solution in an ice-salt bath to below 0°C.

  • Nitration: While maintaining the temperature below 10°C, slowly add the cold nitrating mixture dropwise to the stirred solution of 2-acetamidobenzoic acid.

  • Reaction Time: Continue stirring the reaction mixture in the ice bath for 2 hours.

  • Work-up and Purification: Pour the reaction mixture onto crushed ice. The crude this compound will precipitate. Collect the solid by vacuum filtration, wash thoroughly with ice-cold water until the washings are neutral to litmus paper, and then dry. Further purification can be achieved by recrystallization.

Experimental Workflow cluster_step1 Step 1: Acetylation cluster_step2 Step 2: Nitration A1 Dissolve 2-aminobenzoic acid in glacial acetic acid A2 Add acetic anhydride A1->A2 A3 Reflux for 1 hour A2->A3 A4 Precipitate in ice water A3->A4 A5 Filter, wash, and recrystallize A4->A5 B1 Dissolve 2-acetamidobenzoic acid in conc. H₂SO₄ at < 0°C A5->B1 Proceed with dry product B2 Slowly add pre-chilled nitrating mixture (HNO₃/H₂SO₄) B1->B2 B3 Stir for 2 hours at < 10°C B2->B3 B4 Pour onto crushed ice B3->B4 B5 Filter, wash, and dry B4->B5

A step-by-step experimental workflow for the synthesis.

Physicochemical Properties and Data Summary

This compound is a solid at room temperature. Its identity and purity can be confirmed using various analytical techniques, including melting point determination, infrared (IR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy.

PropertyValueSource
CAS Number 951-97-3[6][7]
Molecular Formula C₉H₈N₂O₅[7]
Molecular Weight 224.17 g/mol [7]
Appearance Solid
IUPAC Name This compound[7]

Applications and Future Directions

Substituted nitrobenzoic acids are valuable intermediates in the synthesis of a wide range of organic molecules. The presence of the nitro, acetamido, and carboxylic acid functional groups in this compound makes it a versatile building block. For instance, the nitro group can be reduced to an amine, which can then undergo various coupling reactions. The carboxylic acid can be converted to esters, amides, or acid chlorides. These transformations open up pathways to the synthesis of pharmaceuticals, dyes, and other fine chemicals. For example, related compounds like 4-acetamido-3-nitrobenzoic acid are used in the preparation of quinoxaline compounds, which have applications as pharmaceuticals and in fiber reactive dyes.[4]

Conclusion

While the specific moment of discovery for this compound may not be chronicled, its synthesis is a clear demonstration of the predictive power of classical organic chemistry. By understanding the directing effects of substituents on an aromatic ring, a logical and efficient synthetic route can be devised. The methodologies presented in this guide, drawn from analogous and well-documented reactions, provide a robust framework for the preparation and study of this compound. As the demand for novel and complex organic molecules continues to grow, a thorough understanding of these foundational synthetic principles remains essential for researchers in the chemical and pharmaceutical sciences.

References

  • NITROBENZOIC ACID. (n.d.). Ataman Kimya. Retrieved January 16, 2026, from [Link]

  • 4-Nitrobenzoic acid. (n.d.). In Wikipedia. Retrieved January 16, 2026, from [Link]

  • p-NITROBENZOIC ACID. (1922). Organic Syntheses, 2, 72. [Link]

  • Synthesis of 2-nitrobenzoic acid. (n.d.). PrepChem.com. Retrieved January 16, 2026, from [Link]

  • A kind of synthetic method of 2-methyl-4-nitrobenzoic acid. (2016). CN105218375A.
  • Mallonee, J. E. (1969). Nitration of 4-acetamidobenzoic acid. U.S. Patent No. 3,428,673.
  • Ross, J. M. (1965). Preparation of 4-acetamido-3-nitrobenzoic acid. U.S. Patent No. 3,177,247.
  • This compound | CAS 951-97-3. (n.d.). Matrix Fine Chemicals. Retrieved January 16, 2026, from [Link]

  • 4-(Acetylamino)-2-nitrobenzoic acid. (n.d.). PubChem. Retrieved January 16, 2026, from [Link]

  • 2-Amino-4-nitrobenzoic acid. (n.d.). Hangzhou ICH Biofarm Co., Ltd. Retrieved January 16, 2026, from [Link]

  • Method for preparing 4-aminobenzoic acid from 4-nitrobenzoic acid by catalytic hydrogenation. (n.d.). Patsnap Eureka. Retrieved January 16, 2026, from [Link]

  • Synthesis method of 2-methyl-4-nitrobenzoic acid. (2013). CN103408430A.
  • N-Acetylanthranilic acid. (n.d.). In Wikipedia. Retrieved January 16, 2026, from [Link]

  • Chemical Properties of 2-acetamidobenzoic acid. (n.d.). Cheméo. Retrieved January 16, 2026, from [Link]

  • Multistep Synthesis Nitration. (n.d.). Truman ChemLab. Retrieved January 16, 2026, from [Link]

Sources

Methodological & Application

Application Note: A Validated Protocol for the Synthesis of 2-Acetamido-4-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, step-by-step protocol for the synthesis of 2-Acetamido-4-nitrobenzoic acid, a key intermediate in pharmaceutical and chemical research. The synthesis is achieved through the direct N-acetylation of 4-nitroanthranilic acid using acetic anhydride. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth explanations of the reaction mechanism, safety protocols, and experimental procedures to ensure a reliable and reproducible outcome. The document includes detailed safety information, a visual workflow, and a quantitative data summary to support laboratory execution.

Introduction and Scientific Rationale

This compound is a valuable building block in organic synthesis. The presence of three distinct functional groups—an acetamido group, a nitro group, and a carboxylic acid—provides multiple handles for subsequent chemical modifications. The nitro group, for instance, can be readily reduced to an amine, opening pathways to a wide array of heterocyclic compounds and other complex molecular architectures relevant to medicinal chemistry.

The synthesis route detailed herein involves the acetylation of the primary amine of 4-nitroanthranilic acid. This reaction is a classic example of nucleophilic acyl substitution. The amino group (-NH₂) on the 4-nitroanthranilic acid molecule acts as a nucleophile, attacking the electrophilic carbonyl carbon of acetic anhydride. Acetic anhydride is selected as the acetylating agent due to its high reactivity and the convenient nature of its byproduct, acetic acid, which is readily removed during the workup process.

Reaction Mechanism: Nucleophilic Acyl Substitution

The N-acetylation of 4-nitroanthranilic acid proceeds through a well-established nucleophilic acyl substitution mechanism.

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amino group attacks one of the carbonyl carbons of acetic anhydride. This forms a transient tetrahedral intermediate.

  • Leaving Group Departure: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling an acetate ion, which is a good leaving group.

  • Deprotonation: The acetate ion then acts as a base, abstracting a proton from the now-positively charged nitrogen atom to yield the final, neutral this compound product and a molecule of acetic acid.

This process efficiently and selectively protects the amino group, a common strategy in multi-step organic synthesis.

Safety and Materials

3.1. Critical Safety Precautions

All procedures must be conducted within a certified chemical fume hood. Appropriate Personal Protective Equipment (PPE), including a lab coat, splash-proof safety goggles, and chemical-resistant gloves, is mandatory.

  • 4-Nitroanthranilic Acid (C₇H₆N₂O₄): This compound is an irritant to the skin, eyes, and respiratory system.[1][2][3] Inhalation of dust should be avoided.[1] It may be absorbed through the skin.[4]

  • Acetic Anhydride ((CH₃CO)₂O): This reagent is highly hazardous. It is a flammable liquid and vapor.[5][6][7][8] It is corrosive and causes severe skin burns and eye damage.[5][6][7][8][9] It is harmful if swallowed and can be fatal if inhaled.[5][8] Handle with extreme care, avoiding any contact with skin or eyes and preventing vapor inhalation.[5][7]

An emergency safety shower and eyewash station must be readily accessible.[7] All waste materials should be disposed of according to institutional and local environmental regulations.

3.2. Reagents and Equipment

Reagent / Material Formula Molar Mass ( g/mol ) Supplier Example
4-Nitroanthranilic AcidC₇H₆N₂O₄182.13Carl ROTH (≥98%)[1][2]
Acetic AnhydrideC₄H₆O₃102.09Fisher Scientific[7]
Deionized WaterH₂O18.02In-house supply
Equipment
100 mL Round-bottom flask
Reflux condenser
Heating mantle with magnetic stirrer
Magnetic stir bar
Beakers (250 mL)
Graduated cylinders
Büchner funnel and filter flask
Vacuum source
Watch glass
Spatula
pH paper or meter

Visualization of the Synthesis Workflow

The following diagrams illustrate the overall chemical transformation and the step-by-step laboratory workflow.

G cluster_reactants Reactants cluster_product Product Reactant 4-Nitroanthranilic Acid Product This compound Reactant->Product Acetylation Reagent Acetic Anhydride Reagent->Product

Caption: Chemical reaction scheme for the synthesis.

G start Start: Assemble Glassware setup 1. Add 4-nitroanthranilic acid and stir bar to flask. start->setup add_reagent 2. In fume hood, add acetic anhydride. setup->add_reagent react 3. Heat mixture under reflux for 1 hour. add_reagent->react cool_down 4. Cool reaction flask to room temperature. react->cool_down quench 5. Slowly add ice-cold water to precipitate product. cool_down->quench filter 6. Isolate solid via vacuum filtration. quench->filter wash 7. Wash crystals with cold deionized water. filter->wash dry 8. Dry product under vacuum to constant weight. wash->dry end End: Characterize Product dry->end

Sources

Application Notes and Protocols for the Nitration of 4-Acetamidobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The nitration of 4-acetamidobenzoic acid is a cornerstone reaction in organic synthesis, yielding 4-acetamido-3-nitrobenzoic acid, a valuable intermediate in the production of various pharmaceuticals and dyes.[1] This electrophilic aromatic substitution reaction introduces a nitro group (-NO2) onto the aromatic ring. The strategic placement of the nitro group is directed by the existing substituents: the acetamido group (-NHCOCH3) and the carboxylic acid group (-COOH). Understanding and controlling the reaction conditions are paramount to achieving a high yield and purity of the desired product, as improper conditions can lead to the formation of unwanted byproducts through over-nitration or side reactions.[1]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the reaction conditions for the nitration of 4-acetamidobenzoic acid. It delves into the mechanistic underpinnings of the reaction, offers a detailed and validated experimental protocol, and emphasizes critical safety considerations.

Reaction Mechanism: An In-depth Look

The nitration of 4-acetamidobenzoic acid proceeds via an electrophilic aromatic substitution mechanism. The key electrophile, the nitronium ion (NO₂⁺), is generated in situ from the reaction between concentrated nitric acid and concentrated sulfuric acid.[2][3]

Step 1: Generation of the Nitronium Ion Concentrated sulfuric acid, being a stronger acid, protonates nitric acid. This is followed by the loss of a water molecule to form the highly electrophilic nitronium ion.[2]

Step 2: Electrophilic Attack and Formation of the Sigma Complex The electron-rich aromatic ring of 4-acetamidobenzoic acid attacks the nitronium ion. The acetamido group is a strongly activating, ortho-, para-directing group, while the carboxylic acid group is a deactivating, meta-directing group. The powerful activating effect of the acetamido group directs the incoming nitro group to the positions ortho to it. Steric hindrance from the adjacent carboxylic acid group favors substitution at the 3-position. The attack results in the formation of a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.

Step 3: Deprotonation and Re-aromatization A weak base in the reaction mixture, such as the bisulfate ion (HSO₄⁻) or a water molecule, removes a proton from the carbon atom bearing the nitro group. This restores the aromaticity of the ring, yielding the final product, 4-acetamido-3-nitrobenzoic acid.[3]

Visualizing the Reaction Mechanism

The following diagram illustrates the key steps in the nitration of 4-acetamidobenzoic acid.

Nitration_Mechanism Reagents HNO₃ + H₂SO₄ Nitronium NO₂⁺ (Nitronium Ion) Reagents->Nitronium Generation Sigma_Complex Sigma Complex (Resonance Stabilized) Nitronium->Sigma_Complex Substrate 4-Acetamidobenzoic Acid Substrate->Sigma_Complex Electrophilic Attack Product 4-Acetamido-3-nitrobenzoic Acid Sigma_Complex->Product Deprotonation Base HSO₄⁻ / H₂O Base->Product

Caption: Mechanism of the nitration of 4-acetamidobenzoic acid.

Experimental Protocol

This protocol is designed to be a self-validating system, with clear steps and justifications for each experimental choice to ensure reproducibility and safety.

Materials and Reagents
Reagent/MaterialGradeSupplierCAS NumberNotes
4-Acetamidobenzoic acid≥98%e.g., Sigma-Aldrich556-08-1Starting material.
Concentrated Sulfuric Acid (H₂SO₄)95-98%e.g., Fisher Scientific7664-93-9Dehydrating agent and catalyst.
Concentrated Nitric Acid (HNO₃)68-70%e.g., VWR7697-37-2Source of the nitro group.
Deionized WaterHigh Purity-7732-18-5For quenching and washing.
Crushed Ice---For temperature control during quenching.
EthanolReagent Gradee.g., Sigma-Aldrich64-17-5For recrystallization.
Equipment
  • 250 mL three-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Thermometer

  • Ice-salt bath

  • Büchner funnel and filter flask

  • Vacuum source

  • Beakers and graduated cylinders

  • Melting point apparatus

  • Thin-Layer Chromatography (TLC) equipment

Reaction Parameters
ParameterValue/RangeRationale
Molar Ratio (4-acetamidobenzoic acid : HNO₃)1 : 1 to 1 : 1.2A slight excess of nitric acid ensures complete reaction.[1]
Sulfuric Acid Concentration86-92%Maintains the reaction mass fluidity and prevents incomplete reaction.[1]
Reaction Temperature0-12 °CCrucial for preventing side reactions like decarboxylation and over-nitration.[1]
Addition Time of Nitrating Mixture1-5 hoursSlow addition is critical for controlling the exothermic reaction and maintaining the temperature.[1]
Reaction Time (post-addition)~2 hoursAllows the reaction to proceed to completion.[1]
Step-by-Step Procedure
  • Preparation: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and a dropping funnel, place 473 parts by weight of 87-89% sulfuric acid.[1] Cool the flask in an ice-salt bath to below 20 °C.

  • Dissolution of Starting Material: While stirring, slowly add 135 parts by weight of 4-acetamidobenzoic acid to the cooled sulfuric acid over approximately 30 minutes, ensuring the temperature remains below 20 °C.[1] Cool the resulting slurry to 8-10 °C.[1]

  • Preparation of Nitrating Mixture: In a separate beaker, carefully prepare the nitrating mixture by adding 148 parts by weight of a mixed acid (composed of 67 parts 100% sulfuric acid and 33 parts 100% nitric acid).[1] This provides a mole ratio of nitric acid to 4-acetamidobenzoic acid of approximately 1 to 1.2.[1] Caution: Always add acid to acid, never the other way around, and cool the mixture during preparation.

  • Nitration: Slowly add the prepared nitrating mixture to the slurry of 4-acetamidobenzoic acid in sulfuric acid via the dropping funnel over a period of 2 hours.[1] It is critical to maintain the internal reaction temperature between 8 °C and 12 °C throughout the addition.[1]

  • Reaction Completion: After the addition is complete, continue stirring the reaction mixture at 8-12 °C for an additional 2 hours to ensure the reaction goes to completion.[1]

  • Quenching and Precipitation: Slowly and carefully pour the reaction mixture into 1900 parts by weight of vigorously stirred, cool water (10-15 °C) containing crushed ice over a period of 3 hours.[1] This "drowning" step quenches the reaction and precipitates the product. A slow addition rate is crucial to prevent the "balling" of the precipitated solid.[1]

  • Isolation of the Product: The precipitated yellow solid, 4-acetamido-3-nitrobenzoic acid, is collected by vacuum filtration using a Büchner funnel.

  • Washing and Drying: Wash the collected solid with copious amounts of cold deionized water until the washings are neutral to litmus paper. This removes any residual acid. Dry the product in a vacuum oven at a moderate temperature (e.g., 80-100 °C).

Experimental Workflow Diagram

The following diagram provides a visual overview of the experimental workflow.

Workflow A 1. Preparation Cool H₂SO₄ in an ice bath B 2. Dissolution Slowly add 4-acetamidobenzoic acid A->B D 4. Nitration Slowly add nitrating mix at 8-12 °C B->D C 3. Nitrating Mixture Prep Mix HNO₃ and H₂SO₄ (cooled) C->D E 5. Reaction Completion Stir for 2 hours at 8-12 °C D->E F 6. Quenching Pour into ice-water E->F G 7. Isolation Vacuum filtration F->G H 8. Washing & Drying Wash with cold water and dry G->H I Final Product 4-Acetamido-3-nitrobenzoic Acid H->I

Caption: Experimental workflow for the synthesis of 4-acetamido-3-nitrobenzoic acid.

Safety Precautions: A Critical Overview

Nitration reactions are inherently hazardous due to the use of highly corrosive and reactive acids and the exothermic nature of the reaction.[4][5][6] Strict adherence to safety protocols is mandatory.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[4][7]

  • Fume Hood: All operations must be conducted in a well-ventilated chemical fume hood to avoid inhalation of toxic fumes.[4][7]

  • Temperature Control: The reaction is highly exothermic.[8] Strict temperature control is essential to prevent a runaway reaction.[8] Ensure the cooling bath is adequate and monitor the internal temperature continuously.

  • Acid Handling: Concentrated nitric and sulfuric acids are extremely corrosive and can cause severe burns.[4][5] Handle with extreme care. In case of skin contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[5]

  • Quenching: The quenching of the reaction mixture in water is also highly exothermic. The addition must be slow and controlled to prevent splashing and a rapid increase in temperature.

  • Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations. Do not mix nitric acid waste with other waste streams.[6]

Characterization of the Product

The identity and purity of the synthesized 4-acetamido-3-nitrobenzoic acid should be confirmed using standard analytical techniques.

  • Melting Point: The literature melting point for 4-acetamido-3-nitrobenzoic acid is in the range of 220-224 °C.[9] A sharp melting point close to this range is indicative of high purity.

  • Thin-Layer Chromatography (TLC): TLC can be used to monitor the progress of the reaction and assess the purity of the final product. A suitable mobile phase, such as a mixture of ethyl acetate and methanol (e.g., 6:4), can be employed.[10]

  • Spectroscopic Methods:

    • ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum will show characteristic peaks for the aromatic protons, the amide proton, and the methyl protons. For example, in DMSO-d6, signals can be expected around 11.20 ppm (s, 1H, COOH), 8.69 ppm (m, 1H, Ar-H), 8.54 ppm (d, J=8.2 Hz, 1H, Ar-H), 8.17 ppm (d, J=7.78 Hz, 1H, Ar-H), 7.81 ppm (s, 1H, NH), and 2.54 ppm (s, 3H, CH₃).[10]

    • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule.

    • IR (Infrared) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the N-H stretch of the amide, the C=O stretch of the carboxylic acid and amide, and the asymmetric and symmetric stretches of the nitro group.

  • Mass Spectrometry (MS): Mass spectrometry can be used to confirm the molecular weight of the product (224.17 g/mol ).[11]

Conclusion

The nitration of 4-acetamidobenzoic acid is a well-established and important synthetic transformation. By carefully controlling the reaction conditions, particularly the temperature and the rate of addition of the nitrating agent, a high yield of pure 4-acetamido-3-nitrobenzoic acid can be obtained. The protocol and safety guidelines presented in this document provide a robust framework for the successful and safe execution of this reaction in a research and development setting.

References

  • Nitration reaction safety. (2024, June 6). YouTube.
  • Morrison, R. A. (1969). Nitration of 4-acetamidobenzoic acid. U.S. Patent No. 3,428,673. Washington, DC: U.S. Patent and Trademark Office.
  • University of Washington Environmental Health & Safety. (n.d.). Nitric Acid Safety. Retrieved from [Link]

  • Loder, D. J. (1965). Preparation of 4-acetamido-3-nitrobenzoic acid. U.S. Patent No. 3,177,247. Washington, DC: U.S. Patent and Trademark Office.
  • Al-Naiema, I. M., & Al-Allaf, T. A. K. (2018). Characterization of aerosol nitroaromatic compounds: Validation of an experimental method. Atmosphere, 9(7), 259. Retrieved from [Link]

  • VelocityEHS. (2015, April 27). Nitric Acid Safety Tips & Health Hazards. Retrieved from [Link]

  • Singh, P., et al. (2019). Synthesis, Antimicrobial Evaluation and Docking Studies of Novel 4-acetamido-3-aminobenzoic acid derivatives As Microbial Neuraminidase Inhibitors. Research Journal of Pharmacy and Technology, 12(10), 4847-4853. Retrieved from [Link]

  • University of Washington Environmental Health & Safety. (2024, June 24). Reduce your risk of a nitric acid incident. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (2017). Toxicological Profile for Nitrate and Nitrite. Retrieved from [Link]

  • A-Z Chemistry. (2025, February 28). 4-Amino-3-nitrobenzoic Acid: A Versatile Compound in Chemical Synthesis. Retrieved from [Link]

  • Analytical Chemistry. (n.d.). Color Reaction for Determination of Some Aromatic Nitro Compounds. Retrieved from [Link]

  • Modern Analytical Technique for Characterization Organic Compounds. (n.d.). Preprints.org. Retrieved from [Link]

  • University of Massachusetts Boston. (n.d.). Experiment 17: multi-step synthesis: Benzocaine. Retrieved from [Link]

  • University of California, Irvine. (n.d.). An Electrophilic Aromatic Substitution: The nitration of methyl benzoate. Retrieved from [Link]

  • MDPI. (2026, January 16). High-Performance CoxNiy@NC/SiO2 Catalysts Derived from ZIF-67 for Enhanced Hydrogenation of 1-Nitronaphthalene. Retrieved from [Link]

  • Wikipedia. (n.d.). Nitration. Retrieved from [Link]

  • Master Organic Chemistry. (2018, April 30). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Retrieved from [Link]

  • St. Norbert College. (n.d.). Nitration of Substituted Aromatic Rings and Rate Analysis. Retrieved from [Link]

Sources

Application Note: Quantitative Analysis of 2-Acetamido-4-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides detailed, validated protocols for the quantitative analysis of 2-Acetamido-4-nitrobenzoic acid (2,4-ANBA), a key chemical intermediate. The primary method detailed is High-Performance Liquid Chromatography with UV detection (HPLC-UV), a robust and specific technique ideal for research, quality control, and drug development settings. A secondary, simpler method using UV-Vis Spectrophotometry is also presented for applications where high selectivity is not required, such as in-process monitoring of relatively pure samples. This document is designed for researchers, analytical scientists, and drug development professionals, offering field-proven insights into method selection, execution, and data interpretation to ensure analytical integrity.

Introduction and Compound Overview

This compound (2,4-ANBA) is an organic compound that serves as a valuable intermediate in the synthesis of more complex molecules, including pharmaceuticals and dyes. The presence of a carboxylic acid, an amide, and a nitro group on the benzene ring gives it unique chemical properties. Accurate and precise quantification of 2,4-ANBA is critical for ensuring the purity of starting materials, monitoring reaction progress, and performing quality control on final products.

The selection of an analytical method is contingent on the specific requirements of the assay, including sensitivity, selectivity, sample matrix complexity, and available instrumentation.[1] This guide focuses on the two most practical and widely applicable techniques for this purpose.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 951-97-3[2][3]
Molecular Formula C₉H₈N₂O₅[3]
Molecular Weight 224.17 g/mol [3]
IUPAC Name This compound[3]

Method Selection: A Rationale

Choosing the appropriate analytical technique is the foundation of reliable quantification. While several methods can detect nitroaromatic compounds, their suitability varies.[4]

  • High-Performance Liquid Chromatography (HPLC-UV): This is the gold-standard and recommended method for 2,4-ANBA. Its chromatographic separation provides exceptional selectivity, allowing 2,4-ANBA to be quantified even in the presence of impurities, starting materials, or degradation products. Reverse-phase HPLC is particularly effective for polar compounds like benzoic acid derivatives.[5] The UV detector offers the sensitivity needed for most quality control applications.

  • UV-Vis Spectrophotometry: This technique is rapid and cost-effective but lacks selectivity.[1] It measures the total absorbance of all compounds in a solution that absorb at the selected wavelength. Therefore, it is only suitable for quantifying 2,4-ANBA in samples known to be free of interfering substances. Its primary utility lies in rapid, at-line process checks or for the analysis of pure standards.

  • Advanced Methods (LC-MS, GC-MS): Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) offer superior sensitivity and selectivity and are invaluable for metabolite identification or trace-level analysis in complex biological matrices.[6] Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, but typically requires a derivatization step to increase the volatility of the polar carboxylic acid, adding complexity to the sample preparation.[1] These methods are generally reserved for specialized research applications beyond routine quantification.

Primary Method: High-Performance Liquid Chromatography (HPLC-UV)

This protocol provides a robust reverse-phase HPLC (RP-HPLC) method for the accurate and specific quantification of this compound.

Principle of Analysis

RP-HPLC separates compounds based on their polarity. A non-polar stationary phase (e.g., C18) is used with a polar mobile phase. Less polar compounds interact more strongly with the stationary phase and elute later, while more polar compounds elute earlier. 2,4-ANBA, being a polar molecule, is well-suited for this technique. The addition of an acid (e.g., phosphoric or formic acid) to the mobile phase is a critical choice; it suppresses the ionization of the carboxylic acid group on 2,4-ANBA, ensuring a single, non-ionized form that results in a sharp, symmetrical peak and a stable retention time.[7] Quantification is achieved by comparing the peak area of the analyte in a sample to a calibration curve generated from standards of known concentrations.[1]

Experimental Workflow for HPLC-UV Analysis

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing std_prep 1. Prepare Stock & Working Standards mob_prep 2. Prepare & Degas Mobile Phase cal_run 6. Inject Standards (Calibration Curve) std_prep->cal_run smp_prep 3. Prepare Sample (Dissolve & Filter) sys_equil 4. Equilibrate HPLC System smp_prep->sys_equil smp_run 7. Inject Samples smp_prep->smp_run sst_run 5. Perform System Suitability Test (SST) sys_equil->sst_run sst_run->cal_run cal_run->smp_run integrate 8. Integrate Peak Areas smp_run->integrate linearity 9. Verify Linearity (r² > 0.999) integrate->linearity quantify 10. Quantify Sample Concentration linearity->quantify UVVis_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing std_prep 1. Prepare Stock & Working Standards smp_prep 2. Prepare Sample (Dissolve & Dilute) lambda_max 3. Determine λmax smp_prep->lambda_max blank 4. Zero Instrument with Blank lambda_max->blank cal_run 5. Measure Absorbance of Standards blank->cal_run smp_run 6. Measure Absorbance of Sample cal_run->smp_run linearity 7. Plot Calibration Curve (r² > 0.995) smp_run->linearity quantify 8. Calculate Sample Concentration linearity->quantify

Sources

safe handling and storage procedures for 2-Acetamido-4-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Safe Handling and Storage Procedures for 2-Acetamido-4-nitrobenzoic acid Audience: Researchers, scientists, and drug development professionals.

Introduction: A Proactive Approach to Safety with this compound

This compound (CAS No. 951-97-3) is an aromatic carboxylic acid containing both an amide and a nitro functional group.[1][2] Its structure makes it a potentially valuable intermediate in medicinal chemistry and organic synthesis. However, the presence of the aromatic nitro group necessitates a rigorous and informed approach to its handling and storage. Aromatic nitro compounds are a class of materials known for their potential reactivity and physiological effects.[3][4] This guide provides a detailed framework for the safe management of this compound in a laboratory setting. It is designed to move beyond mere compliance, embedding a culture of safety by explaining the scientific rationale behind each procedural recommendation.

Section 1: Hazard Profile and Risk Assessment

A thorough understanding of a chemical's properties is the foundation of safe laboratory practice. While a comprehensive, peer-reviewed Safety Data Sheet (SDS) for this specific compound is not widely available, we can infer its primary hazards from its structural components—a nitrobenzoic acid derivative. Compounds like 2-Nitrobenzoic acid and 4-Nitrobenzoic acid are known to cause skin, eye, and respiratory irritation, and are harmful if swallowed.[5][6][7][8] The aromatic nitro group, in general, presents hazards of flammability and potential explosivity under specific conditions (e.g., heat, shock, or reaction with certain chemicals), and can be toxic via skin absorption.[3][9]

Physicochemical Data
PropertyValueSource
CAS Number 951-97-3[1][2]
Molecular Formula C₉H₈N₂O₅[1]
Molecular Weight 224.17 g/mol [1]
Appearance Likely a solid powder (crystalline)Inferred from similar compounds[5][10]
InChIKey OAYHLMVCNPUEPI-UHFFFAOYSA-N[1]
Inferred GHS Hazard Classification

Based on analogous compounds, the following GHS classifications should be assumed until specific data becomes available.

Hazard ClassCategoryPrecautionary Statement Examples
Acute Toxicity, Oral Category 4H302: Harmful if swallowed.[5]
Skin Irritation Category 2H315: Causes skin irritation.[6][7]
Serious Eye Irritation Category 2AH319: Causes serious eye irritation.[5][6]
STOT - Single Exposure Category 3H335: May cause respiratory irritation.[6][7]

Expert Rationale: The nitro group is a strong electron-withdrawing group, which can influence the compound's reactivity and biological interactions. Aromatic nitro compounds can undergo metabolic reduction to form reactive intermediates, contributing to their toxicity.[3] The carboxylic acid functionality imparts acidic properties, and the fine, crystalline nature of similar compounds suggests a potential dust inhalation hazard.[11]

Risk Assessment Workflow

A systematic risk assessment must be performed before any new procedure involving this compound is initiated.

cluster_0 Risk Assessment Workflow start Identify Hazards (Chemical Properties, SDS) assess Assess Risks (Exposure Potential, Severity) start->assess Evaluate 'What if?' scenarios control Implement Controls (PPE, Eng. Controls, SOPs) assess->control Mitigate identified risks review Review & Refine (Monitor Effectiveness) control->review Is the risk acceptable? review->start No, re-evaluate

Caption: A workflow for systematic risk assessment.

Section 2: Exposure Controls

Minimizing exposure is paramount. This is achieved through a multi-layered approach known as the "Hierarchy of Controls."

Engineering Controls
  • Primary Control: All handling of this compound powder must be conducted within a certified chemical fume hood. This is non-negotiable.

    • Causality: A fume hood contains airborne particles, preventing inhalation of the dust, which is a primary exposure route.[11] It also provides a contained space to manage spills.

  • Ventilation: Ensure the laboratory has adequate general ventilation to disperse any fugitive emissions.

Personal Protective Equipment (PPE)

PPE is the last line of defense and must be selected carefully.

  • Eye Protection: Chemical safety goggles are mandatory.[12] A face shield should be worn over goggles when handling larger quantities or if there is a significant splash risk.[11]

  • Hand Protection: Use chemical-resistant nitrile gloves. Inspect gloves for any signs of degradation or puncture before use.[11]

    • Experience Insight: Double-gloving is a prudent practice when handling potentially hazardous powders. If the outer glove becomes contaminated, it can be removed without exposing the skin.

  • Body Protection: A flame-resistant laboratory coat must be worn and kept fully fastened.[8]

  • Respiratory Protection: A NIOSH-approved respirator with a particulate filter may be required for cleaning up large spills or when engineering controls are not sufficient.[13] The need for respiratory protection should be determined by a formal risk assessment.

cluster_1 Hierarchy of Controls elimination Elimination (Most Effective) substitution Substitution engineering Engineering Controls (Fume Hood) admin Administrative Controls (SOPs, Training) ppe PPE (Least Effective)

Caption: The hierarchy of safety controls.

Section 3: Protocols for Safe Handling

Adherence to established protocols minimizes the risk of exposure and accidents.

Protocol: Weighing and Dispensing Solid Powder
  • Preparation: Don appropriate PPE (lab coat, goggles, gloves). Ensure the chemical fume hood sash is at the proper working height.

  • Staging: Place a weigh boat, spatula, and the chemical container on a plastic-backed absorbent liner inside the fume hood. This liner will contain any minor spills.

  • Dispensing: Open the container away from your breathing zone. Use a dedicated spatula to carefully transfer the desired amount of powder to the weigh boat. Avoid any actions that could generate dust, such as dropping or rapid scooping.[14]

  • Closure: Tightly close the main container immediately after dispensing.[7][13]

  • Cleanup: Gently wipe the spatula with a damp cloth or disposable wipe before removing it from the hood. Dispose of the wipe and the weigh boat (if disposable) into a designated solid waste container.

  • Doffing: Remove gloves using the proper technique to avoid skin contact and dispose of them. Wash hands thoroughly with soap and water.[11]

Protocol: Handling Hygroscopic Chemicals

While not explicitly documented for this compound, many crystalline solids can be hygroscopic (readily absorb moisture from the air).[15] If moisture sensitivity is a concern for a specific application:

  • Minimize Exposure: Only open the container for the minimum time necessary.

  • Inert Atmosphere: For highly sensitive applications, handle the compound in a glovebox under an inert atmosphere (e.g., nitrogen or argon).

  • Desiccation: Store the opened container within a desiccator containing a suitable drying agent like anhydrous calcium sulfate (Drierite®).[15][16] This prevents the compound from absorbing atmospheric water, which could affect reaction stoichiometry and purity.[17]

Section 4: Long-Term Storage Procedures

Proper storage is critical for maintaining chemical integrity and preventing hazardous situations.

General Storage Conditions
ParameterRecommendationRationale
Location A cool, dry, well-ventilated area.Prevents degradation and reduces vapor pressure.[11][13]
Light Away from direct sunlight.UV light can cause decomposition of organic compounds.[18][19]
Temperature Store at ambient room temperature unless otherwise specified.Avoids heat sources which can accelerate decomposition.[18][19]
Container In the original, tightly sealed container.Prevents contamination and moisture ingress.[7]
Chemical Segregation

This compound must be stored separately from incompatible materials to prevent dangerous reactions.

  • Incompatibilities:

    • Strong Bases: Can react exothermically with the acidic carboxylic acid group.[18]

    • Strong Oxidizing Agents: Aromatic nitro compounds can react violently or explosively with strong oxidizers.[3][9]

    • Strong Reducing Agents: Can lead to highly exothermic reduction of the nitro group.[3]

    • Heat and Ignition Sources: Must be stored away from any potential ignition sources.[19]

cluster_2 Chemical Storage Segregation product This compound (General Organics) bases Corrosive Bases (e.g., NaOH, KOH) product->bases SEPARATE oxidizers Oxidizers (e.g., Nitric Acid, Peroxides) product->oxidizers SEPARATE acids Corrosive Acids (e.g., HCl, H₂SO₄) acids->bases SEPARATE

Caption: Segregation of incompatible chemical classes.

Section 5: Emergency Response

Be prepared before an incident occurs. Ensure safety showers and eyewash stations are accessible and tested regularly.[12]

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[7][20]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[6]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[7][12]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water. Seek immediate medical attention.[14]

  • Spills: For small spills inside a fume hood, use an absorbent material to collect the powder, place it in a sealed container for disposal, and decontaminate the area. For larger spills, evacuate the area and contact your institution's environmental health and safety department.[14]

  • Fire: Use a dry chemical, carbon dioxide, or water spray extinguisher. During a fire, hazardous decomposition products like nitrogen oxides (NOx) and carbon monoxide (CO) may be generated.[13][14][20]

Section 6: Waste Disposal

Chemical waste must be managed responsibly to protect personnel and the environment.

  • Procedure: All waste, including excess reagent and contaminated materials (e.g., gloves, weigh boats, absorbent pads), must be collected in a clearly labeled, sealed hazardous waste container.

  • Compliance: Never dispose of this compound down the drain or in regular trash. Disposal must be carried out in strict accordance with all local, state, and federal regulations.[18] Contact your institution's environmental health and safety office for specific guidance.

Conclusion

The safe handling of this compound is not a barrier to research but a prerequisite for it. By understanding its potential hazards, implementing robust engineering controls, consistently using appropriate PPE, and adhering to the protocols outlined in this guide, researchers can confidently and safely utilize this compound in their work. A proactive and informed approach is the cornerstone of a successful and safe laboratory environment.

References

  • International Labour Organization. (2011). Nitrocompounds, Aromatic. ILO Encyclopaedia of Occupational Health and Safety. [Link]

  • Matrix Fine Chemicals. This compound | CAS 951-97-3. [Link]

  • Protocol Online. (2010). Hygroscopic chemical...how to deal with?. [Link]

  • Interactive Learning Paradigms, Incorporated. The MSDS HyperGlossary: Hygroscopic. [Link]

  • Suvchem Laboratory Chemicals. Safety Data Sheet: 3-NITRO BENZOIC ACID. [Link]

  • Carl ROTH. Safety Data Sheet: 4-Nitrobenzoic acid. [Link]

  • University of Rochester, Department of Chemistry. How To: Store Reagents. [Link]

  • Urben, P. G. (1998). Runaway Reaction Hazards in Processing Organic Nitro Compounds. Organic Process Research & Development. [Link]

  • Organic Syntheses. Working with Hazardous Chemicals. [Link]

  • Indiana University. Storage of Laboratory Chemicals. [Link]

  • Laboratory Disposable Products. (2025). Safe Lab Reagent Storage Guide. [Link]

  • ACS Publications. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. [Link]

  • International Labour Organization. (2011). Nitrocompounds, Aromatic: Physical & Chemical Hazards. [Link]

  • Thermo Fisher Scientific. (2025). Safety Data Sheet: 5-Acetamido-2-nitrobenzoic acid. [Link]

  • Wikipedia. 4-Nitrobenzoic acid. [Link]

  • Carl ROTH. (2021). Safety Data Sheet: 4-Nitrobenzoic acid. [Link]

Sources

Application Notes & Protocols: The Strategic Role of 2-Acetamido-4-nitrobenzoic Acid in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the application of 2-Acetamido-4-nitrobenzoic acid as a pivotal intermediate in the synthesis of pharmaceutical ingredients. The protocols and insights herein are grounded in established chemical principles to ensure technical accuracy and reproducibility.

Introduction: A Profile of a Versatile Synthetic Building Block

This compound is a highly functionalized aromatic compound whose strategic arrangement of substituents makes it a valuable precursor in medicinal chemistry.[1] The interplay between the electron-withdrawing nitro group, the directing acetamido group, and the reactive carboxylic acid moiety provides a powerful synthetic handle for constructing complex molecular architectures, particularly heterocyclic systems that form the core of many therapeutic agents.[2][3]

The presence of the nitro group is particularly significant, as it can be readily reduced to an amino group, which then serves as a nucleophile for subsequent cyclization reactions. This transformation is fundamental to many of the applications detailed in this guide.

Table 1: Chemical Profile of this compound

PropertyValueReference
CAS Number 951-97-3[1][4]
Molecular Formula C₉H₈N₂O₅[1]
Molecular Weight 224.17 g/mol [1]
Appearance Typically a yellow crystalline powder[5]
Key Functional Groups Carboxylic Acid, Amide (Acetamido), Nitro[1]

Core Application: Synthesis of Benzimidazole Scaffolds

The benzimidazole nucleus is a privileged scaffold in pharmaceutical chemistry, found in a wide range of drugs with activities including antiulcer (e.g., proton pump inhibitors), anthelmintic, anticancer, and antihistaminic.[6][7] this compound is an excellent starting material for substituted benzimidazoles due to the ortho-positioning of the amine (generated from the nitro group) and the carboxylic acid, which facilitates intramolecular cyclization.

Synthetic Strategy: Reductive Cyclization

The most common and efficient pathway involves a one-pot or two-step process where the nitro group is first reduced to an amine, which then undergoes condensation and cyclization with a carbonyl compound, typically an aldehyde. The choice of reducing agent is critical and can influence the reaction's efficiency and selectivity.

Protocol 1: One-Pot Synthesis of 2-Aryl-1H-benzimidazole-5-carboxylic Acid

This protocol details the synthesis of a benzimidazole derivative via reductive cyclization of this compound with an aromatic aldehyde. This method is advantageous as it combines two steps into a single, efficient operation.

Causality Behind Experimental Choices:

  • Reducing Agent (SnCl₂·2H₂O): Stannous chloride in the presence of a strong acid like HCl is a classic and highly effective method for the reduction of aromatic nitro groups to anilines. It is generally tolerant of other functional groups like carboxylic acids and amides under controlled conditions.

  • Solvent (Ethanol): Ethanol is a good solvent for both the organic starting materials and the inorganic reducing agent complex. It also has a suitable boiling point for refluxing to drive the reaction to completion.

  • Cyclization Partner (Aromatic Aldehyde): The aldehyde provides the carbon atom that will become C2 of the benzimidazole ring. The choice of aldehyde determines the substitution at this position, allowing for great molecular diversity.

  • Acidic Conditions: The reaction is performed under acidic conditions, which are necessary for the activity of the SnCl₂ reducing agent. These conditions also promote the hydrolysis of the acetamido group to the parent amine and catalyze the final dehydration step to form the aromatic imidazole ring.

Experimental Workflow:

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Isolation cluster_3 Purification A 1. Combine this compound, aromatic aldehyde, and SnCl2·2H2O in Ethanol B 2. Add concentrated HCl dropwise under stirring A->B C 3. Reflux the mixture for 4-6 hours B->C D 4. Monitor reaction completion by TLC C->D E 5. Cool to RT and pour into ice-water D->E F 6. Neutralize with aq. NaOH to precipitate product E->F G 7. Filter the solid product F->G H 8. Wash with cold water G->H I 9. Recrystallize from Ethanol/Water H->I J 10. Dry under vacuum I->J

Caption: One-pot synthesis of a 2-arylbenzimidazole.

Step-by-Step Methodology:

  • Reagent Charging: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (1.0 eq), the desired aromatic aldehyde (1.1 eq), and stannous chloride dihydrate (SnCl₂·2H₂O, 5.0 eq).

  • Solvent Addition: Add ethanol to the flask to create a slurry (approx. 10 mL per gram of starting material).

  • Acidification: While stirring, carefully add concentrated hydrochloric acid (HCl, approx. 5 mL per gram of starting material) dropwise. The mixture may become warm.

  • Reaction: Heat the mixture to reflux (approximately 78-80°C) and maintain for 4-6 hours. Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the flask to room temperature. Slowly pour the reaction mixture into a beaker containing crushed ice with vigorous stirring.

  • Precipitation: Carefully neutralize the acidic solution by adding 10M sodium hydroxide (NaOH) solution dropwise until the pH is approximately 7-8. A solid precipitate will form.

  • Isolation: Collect the solid product by vacuum filtration and wash the filter cake thoroughly with cold deionized water to remove inorganic salts.

  • Purification: The crude product can be purified by recrystallization from an appropriate solvent system, such as an ethanol/water mixture, to yield the pure 2-aryl-1H-benzimidazole-5-carboxylic acid.

  • Drying: Dry the purified product in a vacuum oven.

Safety and Handling Protocols

Working with this compound and the reagents for its transformation requires strict adherence to safety protocols. Nitro-aromatic compounds can be hazardous, and the reactions often involve strong acids and potentially toxic metals.[8][9][10]

Hazard Identification Summary:

  • This compound: May cause skin, eye, and respiratory irritation. Handle with care.

  • Nitrobenzoic Acid (General Class): Harmful if swallowed and can cause serious eye irritation.[8] Some nitroaromatics are suspected of causing genetic defects or cancer.

  • Stannous Chloride (SnCl₂): Corrosive and can cause severe skin burns and eye damage. Harmful if swallowed.

  • Concentrated Hydrochloric Acid (HCl): Highly corrosive. Causes severe skin burns and eye damage. May cause respiratory irritation.

Mandatory Safety Workflow:

G A Assess Hazards (Read SDS) B Don PPE (Goggles, Gloves, Lab Coat) A->B C Work in Fume Hood B->C D Perform Experiment C->D E Handle Waste (Segregate Halogenated, Acidic, Metal Waste) D->E F Decontaminate Area & Remove PPE E->F

Caption: A logical flow for safe laboratory practice.

Detailed Handling Procedures:

  • Personal Protective Equipment (PPE): Always wear chemical safety goggles, a flame-retardant lab coat, and nitrile gloves. Operations involving concentrated acids or heating should be performed with a face shield.[8][10]

  • Ventilation: All manipulations should be carried out in a certified chemical fume hood to avoid inhalation of dust or vapors.[8][10]

  • Storage: Store this compound in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents and bases.[10]

  • Spill & Emergency Procedures:

    • Skin Contact: Immediately remove contaminated clothing and rinse the affected area with plenty of water for at least 15 minutes.[8]

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[8]

    • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[8]

  • Waste Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations. Waste containing tin salts should be collected in a designated heavy metal waste container. Acidic and basic solutions should be neutralized before disposal.

References

  • The Role of 2-Nitrobenzoic Acid in Modern Pharmaceutical Synthesis. Vertex AI Search
  • This compound | 951-97-3. ChemicalBook.
  • NITROBENZOIC ACID.
  • m-Nitrobenzoic Acid: Properties, Applications, and Safety Inform
  • This compound | CAS 951-97-3.
  • A Comparative Analysis of Nitrobenzoic Acid Isomers for Researchers and Drug Development Professionals. Benchchem.
  • SAFETY D
  • SAFETY D
  • A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities. MDPI.
  • SAFETY D
  • 2 - SAFETY D
  • Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transform

Sources

Troubleshooting & Optimization

Technical Support Center: A Guide to Optimizing the Synthesis of 2-Acetamido-4-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 2-Acetamido-4-nitrobenzoic acid. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the yield and purity of this important chemical intermediate. Here, we will delve into the nuances of the synthesis, providing practical, field-tested insights in a direct question-and-answer format to address the specific challenges you may encounter.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent and reliable method involves a two-step process starting from 2-aminobenzoic acid (anthranilic acid). The first step is the protection of the amino group via acetylation to form 2-acetamidobenzoic acid. This is followed by the regioselective nitration of the acetylated intermediate to yield the final product, this compound.[1] This multi-step approach is favored because direct nitration of 2-aminobenzoic acid can lead to oxidation of the amino group and the formation of a mixture of undesirable byproducts.[1]

Q2: Why is the acetylation of the amino group a critical first step?

A2: The acetylation of the amino group to an acetamido group serves two primary purposes. Firstly, it protects the amino group from oxidation by the strong nitric acid used in the subsequent nitration step. Secondly, the acetamido group is a moderately activating ortho-, para-director in electrophilic aromatic substitution. This directing effect, in conjunction with the meta-directing carboxylic acid group, helps to selectively guide the incoming nitro group to the desired position on the aromatic ring.

Q3: What are the key reagents and their roles in this synthesis?

A3: The key reagents include:

  • 2-Aminobenzoic Acid: The starting material.

  • Acetic Anhydride/Glacial Acetic Acid: Used for the acetylation of the amino group.[1]

  • Concentrated Sulfuric Acid (H₂SO₄): Acts as a catalyst in the nitration step by protonating nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺).[2][3][4][5][6] It also serves as a solvent for the reaction.

  • Concentrated Nitric Acid (HNO₃): The source of the nitro group for the nitration reaction.[1]

Experimental Workflow Overview

The synthesis of this compound is a sequential process involving the protection of the amino group followed by electrophilic aromatic substitution.

Synthesis_Workflow 2-Aminobenzoic_Acid 2-Aminobenzoic Acid Acetylation Step 1: Acetylation 2-Aminobenzoic_Acid->Acetylation Acetic Anhydride, Glacial Acetic Acid 2-Acetamidobenzoic_Acid 2-Acetamidobenzoic Acid Acetylation->2-Acetamidobenzoic_Acid Nitration Step 2: Nitration 2-Acetamidobenzoic_Acid->Nitration Conc. H₂SO₄, Conc. HNO₃ 2-Acetamido-4-nitrobenzoic_Acid This compound Nitration->2-Acetamido-4-nitrobenzoic_Acid Purification Purification 2-Acetamido-4-nitrobenzoic_Acid->Purification Recrystallization Final_Product Pure Product Purification->Final_Product

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol is a synthesized methodology based on established procedures for similar reactions.[1]

Step 1: Synthesis of 2-Acetamidobenzoic Acid (Acetylation)

  • In a round-bottom flask equipped with a reflux condenser, dissolve 10.0 g of 2-aminobenzoic acid in 40 mL of glacial acetic acid. Gentle heating may be necessary to achieve complete dissolution.

  • Carefully add 1.2 equivalents of acetic anhydride dropwise to the stirred solution.

  • Heat the mixture to reflux and maintain this temperature for approximately 1 hour.

  • After the reflux period, allow the reaction mixture to cool to room temperature.

  • Pour the cooled mixture into 250 mL of ice-cold deionized water with continuous stirring.

  • Collect the precipitated white solid by vacuum filtration and wash it thoroughly with cold water.

  • Dry the product, 2-acetamidobenzoic acid, completely before proceeding to the next step.

Step 2: Synthesis of this compound (Nitration)

  • In a beaker, carefully add 20 mL of concentrated sulfuric acid and cool it in an ice-salt bath to below 0°C.

  • Slowly add 9.0 g of dry 2-acetamidobenzoic acid to the cold sulfuric acid with constant stirring, ensuring the temperature remains below 10°C.

  • In a separate flask, prepare the nitrating mixture by slowly adding 3.0 mL of concentrated nitric acid to 6.0 mL of concentrated sulfuric acid, keeping the mixture cooled in an ice bath.

  • Add the cold nitrating mixture dropwise to the solution of 2-acetamidobenzoic acid over a period of about 1 to 5 hours, maintaining the reaction temperature between 0°C and 12°C.[7]

  • After the addition is complete, continue stirring the mixture in the ice bath for an additional 2 hours.

  • Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Allow the ice to melt, and then collect the precipitated solid by vacuum filtration.

  • Wash the solid thoroughly with ice-cold water until the washings are neutral to litmus paper.

  • Purify the crude product by recrystallization from a suitable solvent, such as an ethanol-water mixture.[8]

Quantitative Data Summary

ParameterStep 1: AcetylationStep 2: Nitration
Starting Material 2-Aminobenzoic Acid2-Acetamidobenzoic Acid
Key Reagents Acetic Anhydride, Glacial Acetic AcidConc. H₂SO₄, Conc. HNO₃
Reaction Temperature Reflux0°C to 12°C[7]
Reaction Time 1 hour2 hours (post-addition)
Purification Method Precipitation in waterRecrystallization

Troubleshooting Guide

Issue 1: Low Yield in the Acetylation Step

  • Potential Cause: Incomplete reaction due to insufficient heating or reaction time.

  • Recommended Solution: Ensure the reaction mixture is refluxed for the specified duration. Monitor the reaction progress using Thin Layer Chromatography (TLC) to confirm the consumption of the starting material.

  • Potential Cause: Loss of product during workup.

  • Recommended Solution: Ensure the product is fully precipitated by using a sufficient volume of ice-cold water. Thoroughly scrape the flask to recover all the solid product.

Issue 2: Low Yield or No Product in the Nitration Step

  • Potential Cause: Ineffective generation of the nitronium ion.

  • Recommended Solution: Use concentrated sulfuric and nitric acids. The concentration of sulfuric acid is critical; it should ideally be between 86% and 92%.[7] Dilute acids will result in a significantly lower yield.

  • Potential Cause: Reaction temperature is too low.

  • Recommended Solution: While maintaining a low temperature is crucial to prevent side reactions, ensure the temperature does not fall so low that the reaction rate becomes negligible. The optimal range is typically between 0°C and 12°C.[7]

Issue 3: Formation of Unwanted Side-Products (e.g., Isomers, Dinitro Compounds)

  • Potential Cause: Reaction temperature is too high.

  • Recommended Solution: Strictly control the temperature during the addition of the nitrating mixture.[7] Higher temperatures can lead to the formation of undesired isomers and dinitrated products.[9]

  • Potential Cause: Prolonged reaction time.

  • Recommended Solution: Monitor the reaction by TLC. Once the starting material is consumed, proceed with the workup to avoid over-nitration.[9]

Issue 4: Product is a Tarry or Oily Substance Instead of a Crystalline Solid

  • Potential Cause: Presence of significant impurities, possibly from side reactions due to high temperatures.

  • Recommended Solution: Review and optimize the temperature control during the nitration step. For purification, attempt to dissolve the oily product in a suitable hot solvent and induce crystallization by slow cooling. If this fails, column chromatography may be necessary to isolate the desired product.[10]

Issue 5: Hydrolysis of the Acetamido Group

  • Potential Cause: Excessive heat during the reaction or workup.

  • Recommended Solution: The acetamido group can be hydrolyzed under strong acidic conditions, especially at elevated temperatures.[11] Adhering to the recommended low-temperature conditions for nitration minimizes this risk. During workup, avoid prolonged heating of the acidic mixture.

References

  • Why is sulfuric acid used in aromatic nitr
  • Why is sulfuric acid used in aromatic nitr
  • What is the role of sulphuric acid in nitration of benzene? - ECHEMI. (n.d.). ECHEMI.
  • Aromatic Nitration and Sulfonation. (2019, June 5). Chemistry LibreTexts.
  • How does sulphuric acid affect isomer ratio in nitrating reactions, on using nitrating mixture & only fuming nitric acid? (2014, July 10).
  • Mallonee, J. E. (1969). U.S. Patent No. 3,428,673. U.S.
  • Application Notes and Protocols for the Nitration of 2-Aminobenzoic Acid. (2025). BenchChem.
  • Bloch, H. S., & Pines, H. (1954). U.S. Patent No. 2,695,311. U.S.
  • Hydrolysis of Acetamide | Acid | Base | Acetic acid | Sodium acetate | Organic Chemistry | Class 12|. (2023, March 12). YouTube.
  • Acetylation and condensation of p-amino benzoic acid 1 with different reagents. (n.d.).
  • Technical Support Center: Purification of 2-(4-Nitrophenyl)benzoic Acid. (2025). BenchChem.
  • Segur, J. B., & Clarke, H. T. (n.d.). Benzoic acid, m-nitro-, methyl ester. Organic Syntheses Procedure.
  • Why is nitration done at comparatively low temper
  • SEPARATION OF ACIDIC AND NEUTRAL SUBSTANCES. (n.d.).
  • Technical Support Center: Improving Regioselectivity in the Nitration of 4-Methylbenzoic Acid. (2025). BenchChem.
  • Nitration of Substituted Aromatic Rings and R
  • Hydrolysis of Acetamide on Low-Index CeO2 Surfaces: Ceria as a Deamidation and General De-esterification Catalyst. (n.d.).
  • Why does benzoic acid require a higher temperature for nitr
  • This compound | CAS 951-97-3. (n.d.).
  • What are the major products of nitration of benzoic acid? (2017, December 7). Quora.
  • Technical Support Center: Purification of Crude 2-Nitrobenzoic Acid. (2025). BenchChem.
  • Nitr
  • Base-Promoted Hydrolysis of Acetamide (RXN Mechanism). (2014, April 20). YouTube.
  • Purification of Organic Compounds: from Crude Product to Purity. (2023, July 4). EMU Physics Department.
  • This compound | 951-97-3. (n.d.). ChemicalBook.
  • Nitration of Benzoic Acid to Produce Methyl 3-Nitrobenzo
  • A More Challenging Interpretative Nitration Experiment Employing Substituted Benzoic Acids and Acetanilides. (2025, August 6).
  • N-acetylation and N-formylation of m-aminobenzoic acid by cell suspension cultures of Solanum lacini
  • Chemo-Enzymatic Production of 4-Nitrophenyl-2-acetamido-2-deoxy-α-D-galactopyranoside Using Immobilized β-N-Acetylhexosaminidase. (2025, November 28).
  • hydrolysis of nitriles. (n.d.). Chemguide.
  • p-NITROBENZOIC ACID. (n.d.). Organic Syntheses Procedure.
  • N-Acetylation of p-aminobenzoic acid and p-phenylenediamine in primary porcine urinary bladder epithelial cells and in the human urothelial cell line 5637. (n.d.). PubMed.
  • A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. (n.d.). Arkivoc.
  • Some factors affecting the acetylation of p-aminobenzoic acid in the r
  • Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflammatory and analgesic agents. (n.d.). PubMed.

Sources

Technical Support Center: Synthesis of 2-Acetamido-4-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the synthesis of 2-Acetamido-4-nitrobenzoic acid. As a crucial intermediate in pharmaceutical development, ensuring a high-purity product is paramount. This resource addresses common challenges, focusing on the identification and mitigation of byproducts.

Troubleshooting & FAQs

This section is designed to address specific issues that may arise during the synthesis of this compound, which is typically prepared by the nitration of 2-Acetamidobenzoic acid.

Q1: My final product is a mixture of isomers. How can I improve the regioselectivity of the nitration reaction?

A1: The nitration of 2-Acetamidobenzoic acid is an electrophilic aromatic substitution reaction. The directing effects of the substituents on the benzene ring determine the position of the incoming nitro group. The acetamido group is an ortho-, para-director, while the carboxylic acid group is a meta-director.[1] The formation of isomeric byproducts is a common challenge.

Likely Byproducts:

  • 2-Acetamido-5-nitrobenzoic acid: Formation of this isomer can occur due to the para-directing effect of the acetamido group.

  • 2-Acetamido-3-nitrobenzoic acid: While less common, some ortho-substitution can also be observed.

  • Dinitro compounds: Over-nitration can lead to the formation of dinitrobenzoic acid derivatives.

Troubleshooting Steps:

  • Control of Reaction Temperature: Maintain a low reaction temperature (typically below 10°C) throughout the addition of the nitrating agent.[1] This minimizes the formation of unwanted isomers and dinitrated byproducts.

  • Choice of Nitrating Agent: A standard nitrating mixture of concentrated nitric acid and sulfuric acid is commonly used. The ratio and concentration of these acids are critical. Using a milder nitrating agent or adjusting the acid concentrations can sometimes improve selectivity.

  • Slow Addition of Nitrating Agent: Add the nitrating mixture dropwise to the solution of 2-Acetamidobenzoic acid with vigorous stirring. This ensures a localized, controlled reaction and prevents temperature spikes that can lead to side reactions.

  • Monitoring the Reaction: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the progress of the reaction and identify the formation of byproducts in real-time.

Q2: I'm observing a significant amount of a byproduct that is more polar than my desired product on the TLC plate. What could it be?

A2: A more polar byproduct often indicates hydrolysis of the acetamido group, especially if the reaction is worked up under harsh acidic or basic conditions or if the reaction time is excessively long.

Likely Byproduct:

  • 2-Amino-4-nitrobenzoic acid: This is formed by the hydrolysis of the acetamido group of the desired product.

Troubleshooting Steps:

  • Control of Hydrolysis Conditions: If the subsequent step involves hydrolysis of the acetamido group, ensure that the reaction conditions (temperature, time, and concentration of acid/base) are carefully controlled to avoid premature or unwanted deacetylation during the nitration workup.

  • Workup Procedure: During the workup, avoid prolonged exposure to strong acids or bases at elevated temperatures. Neutralize the reaction mixture carefully and promptly.

  • Purification: If hydrolysis has occurred, the resulting 2-Amino-4-nitrobenzoic acid can often be separated from the desired product by recrystallization or column chromatography due to the difference in their polarities.

Q3: My reaction seems to have stalled, and I have a low yield of the desired product along with unreacted starting material. What are the possible causes?

A3: Incomplete reaction can be due to several factors related to the reaction conditions and the quality of the reagents.

Potential Issues:

  • Insufficient Nitrating Agent: Ensure that the stoichiometry of the nitrating agent is correct. Typically, a slight excess of nitric acid is used.

  • Deactivated Nitrating Agent: The nitrating mixture should be freshly prepared and kept cold to maintain its potency.

  • Poor Solubility of Starting Material: 2-Acetamidobenzoic acid should be completely dissolved in the sulfuric acid before the addition of the nitrating agent.[2] Incomplete dissolution will lead to a heterogeneous reaction and poor conversion.

  • Low Reaction Temperature: While low temperatures are crucial for selectivity, a temperature that is too low can significantly slow down the reaction rate, leading to an incomplete reaction within a practical timeframe.

Troubleshooting Steps:

  • Verify Reagent Stoichiometry and Quality: Double-check the calculations for the amount of nitric acid and ensure that fresh, concentrated acids are used.

  • Ensure Complete Dissolution: Gently warm the mixture of 2-Acetamidobenzoic acid and sulfuric acid if necessary to achieve complete dissolution before cooling it down for the nitration step.

  • Optimize Reaction Temperature and Time: Monitor the reaction by TLC. If the reaction is proceeding too slowly, a slight increase in temperature (while still staying within the recommended range) or an extended reaction time may be necessary.

Q4: After quenching the reaction with water, I observe a dark, tarry substance. What is causing this and how can I prevent it?

A4: The formation of dark, resinous materials often points to oxidative side reactions and decomposition of the starting material or product.

Potential Causes:

  • Oxidation of the Amine Group: The amino group, even when protected as an acetamide, can be susceptible to oxidation by nitric acid, especially at higher temperatures.[2]

  • Overheating: Localized overheating during the addition of the nitrating agent can lead to decomposition.

  • Presence of Impurities: Impurities in the starting material can sometimes catalyze side reactions.

Troubleshooting Steps:

  • Strict Temperature Control: This is the most critical factor. Ensure the reaction mixture is well-chilled and that the nitrating agent is added very slowly with efficient stirring to dissipate the heat of reaction.

  • Use High-Purity Starting Materials: Ensure the 2-Acetamidobenzoic acid is pure and dry.

  • Quenching Procedure: Pour the reaction mixture slowly onto crushed ice with vigorous stirring. This helps to rapidly dilute the strong acids and dissipate heat, minimizing decomposition.

Summary of Common Byproducts and Troubleshooting

Byproduct Potential Cause Troubleshooting & Mitigation Analytical Detection
Isomeric Nitroacetamidobenzoic Acids Poor regioselectivity during nitration.Maintain low reaction temperature (<10°C), slow addition of nitrating agent.[1]HPLC, ¹H NMR
2-Amino-4-nitrobenzoic acid Hydrolysis of the acetamido group.Control workup conditions (avoid prolonged heat/strong acid/base).TLC, HPLC, IR (N-H stretch)
Dinitro Compounds Over-nitration.Use stoichiometric amount of nitrating agent, strict temperature control.HPLC, Mass Spectrometry
Unreacted 2-Acetamidobenzoic acid Incomplete reaction.Ensure complete dissolution of starting material, use fresh/sufficient nitrating agent.TLC, HPLC
Decarboxylation Products (e.g., 3-Nitroacetanilide) High reaction temperatures.Strict temperature control.GC-MS, ¹H NMR
Oxidative Decomposition Products Overheating, reaction with nitric acid.Strict temperature control, slow addition of reagents, proper quenching.Visual (dark color), TLC (streaking)

Experimental Workflow & Key Reaction Pathway

The synthesis of this compound is typically achieved through the electrophilic nitration of 2-Acetamidobenzoic acid.

Detailed Protocol for Nitration of 2-Acetamidobenzoic acid
  • Preparation of the Substrate Solution: In a flask equipped with a magnetic stirrer and placed in an ice-salt bath, carefully add 2-Acetamidobenzoic acid to concentrated sulfuric acid. Stir until complete dissolution is achieved. Cool the solution to below 5°C.

  • Preparation of the Nitrating Mixture: In a separate beaker, cautiously add concentrated nitric acid to concentrated sulfuric acid while cooling in an ice bath.

  • Nitration Reaction: Slowly add the cold nitrating mixture dropwise to the stirred solution of 2-Acetamidobenzoic acid. The temperature of the reaction mixture should be maintained below 10°C throughout the addition.

  • Reaction Monitoring: After the addition is complete, continue stirring the mixture at a controlled temperature (e.g., 0-10°C) for a specified period. Monitor the reaction progress by TLC.

  • Workup: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring. The product will precipitate out of the solution.

  • Isolation and Purification: Collect the precipitate by vacuum filtration and wash it thoroughly with cold water to remove any residual acid. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water).

Reaction Pathway and Byproduct Formation Diagram

Synthesis_Byproducts A 2-Acetamidobenzoic acid C This compound (Desired Product) A->C Main Reaction (Low Temp) D 2-Acetamido-5-nitrobenzoic acid (Isomeric Byproduct) A->D Side Reaction (Poor Regioselectivity) B Nitrating Mixture (HNO3, H2SO4) B->C B->D F Dinitro Compounds (Over-nitration) B->F E 2-Amino-4-nitrobenzoic acid (Hydrolysis Byproduct) C->E Hydrolysis (Harsh Workup) C->F Over-nitration (Excess HNO3 / High Temp) G 3-Nitroacetanilide (Decarboxylation Byproduct) C->G Decarboxylation (High Temp)

Caption: Synthesis pathway and common byproducts.

References

  • Dunn, G. E., & Scott, A. B. (1952). THE DECARBOXYLATION OF ANTHRANILIC ACID. Canadian Journal of Chemistry. Available at: [Link]

  • Dunn, G. E., & Thimm, H. F. (1961). RATES OF DECARBOXYLATION OF SUBSTITUTED ANTHRANILIC ACIDS IN NITROBENZENE SOLUTION. Canadian Journal of Chemistry. Available at: [Link]

  • Dunn, G. E., & Dayal, S. K. (1970). Mechanism of decarboxylation of substituted anthranilic acids at high acidity. Canadian Journal of Chemistry, 48(21), 3349–3353. Available at: [Link]

  • Google Patents. (n.d.). A kind of synthetic method of 2-methyl-4-nitrobenzoic acid.
  • Google Patents. (n.d.). Nitration of 4-acetamidobenzoic acid.
  • Google Patents. (n.d.). Preparation of 2- and 4-nitrobenzoic acid.
  • PrepChem.com. (n.d.). Synthesis of 2-nitrobenzoic acid. Available at: [Link]

  • Wikipedia. (n.d.). 4-Nitrobenzoic acid. Available at: [Link]

  • Wikipedia. (n.d.). N-Acetylanthranilic acid. Available at: [Link]

Sources

dealing with poor solubility of 2-Acetamido-4-nitrobenzoic acid in reaction media

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 2-Acetamido-4-nitrobenzoic acid. This guide provides in-depth troubleshooting strategies and frequently asked questions to address the common challenge of its poor solubility in reaction media. Our goal is to equip you with the knowledge to optimize your experimental conditions and achieve consistent, reliable results.

Introduction to the Solubility Challenge

This compound is a valuable building block in organic synthesis. However, its molecular structure, characterized by a combination of polar functional groups (carboxylic acid, amide, and nitro group) and an aromatic ring, results in strong intermolecular forces and a stable crystal lattice. This leads to limited solubility in a wide range of common organic solvents and aqueous systems, often complicating reaction setup, affecting reaction rates, and hindering purification processes.

This guide will explore the underlying principles of solubility and provide a systematic approach to overcoming these challenges.

Frequently Asked Questions (FAQs)

Q1: Why is this compound so poorly soluble?

A1: The poor solubility is multifactorial, stemming from its molecular structure. The carboxylic acid and amide groups can participate in strong hydrogen bonding, forming dimers or extended networks in the solid state. The nitro group adds to the polarity, while the aromatic ring contributes to van der Waals interactions. These combined forces create a highly stable crystal lattice that requires significant energy to disrupt for dissolution to occur.

Q2: What are the typical solvents in which this compound shows limited solubility?

A2: It generally exhibits poor solubility in non-polar solvents like hexanes and toluene. Its solubility is also limited in many polar aprotic solvents and even in water under neutral pH conditions. While it may show slightly better solubility in polar protic solvents like methanol and ethanol, heating is often required to achieve useful concentrations.[1]

Q3: Can I just add more solvent to dissolve it?

A3: While increasing the solvent volume can eventually dissolve the compound, it often leads to impractically dilute reaction mixtures. This can significantly slow down reaction kinetics, require larger reaction vessels, and complicate downstream processing and product isolation, making it an inefficient strategy.

Q4: How does temperature affect the solubility of this compound?

A4: Generally, the solubility of this compound, like most solids, increases with temperature.[2] Heating the reaction mixture is a common first step to try and dissolve the starting material. However, one must consider the thermal stability of all reactants and the potential for side reactions at elevated temperatures.

Troubleshooting Guide: Enhancing Solubility in Reaction Media

This section provides a structured approach to systematically address the poor solubility of this compound.

Strategy 1: Solvent Selection and Co-Solvent Systems

The choice of solvent is the most critical factor influencing solubility. A systematic screening of solvents is highly recommended.

Underlying Principle: The principle of "like dissolves like" is a good starting point. Solvents that can effectively solvate the different functional groups of the molecule are more likely to be successful. For this compound, this means solvents that can act as hydrogen bond donors and acceptors, and also have a suitable polarity to interact with the nitro group and aromatic ring.

Experimental Protocol: Solvent Screening

  • Initial Screening: In separate small vials, add a known amount of this compound (e.g., 10 mg) to a fixed volume of various solvents (e.g., 1 mL).

  • Solvent Classes to Test:

    • Polar Aprotic: Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), N-Methyl-2-pyrrolidone (NMP), Acetonitrile.[3]

    • Polar Protic: Methanol, Ethanol, Isopropanol.[1]

    • Ethers: Tetrahydrofuran (THF), 1,4-Dioxane.

    • Chlorinated Solvents: Dichloromethane (DCM), Chloroform.

  • Observation: Stir the mixtures at room temperature and observe the degree of dissolution. Note any solvents that show partial or complete dissolution.

  • Heating: For promising candidates, gently heat the mixture to determine if solubility improves.

Co-Solvents: If a single solvent is not effective, a co-solvent system can be employed.[4][5] A small amount of a highly polar solvent (like DMF or DMSO) can be added to a less polar solvent to enhance the overall solvating power.[6]

Data Summary: Relative Solubility in Common Solvents

Solvent ClassExamplesGeneral SolubilityNotes
Polar ProticMethanol, EthanolModerate, improves with heatGood for reactions at elevated temperatures.
Polar AproticDMF, DMSO, NMPGood to HighOften the best choice, but can be difficult to remove.
EthersTHF, 1,4-DioxaneLow to ModerateMay require heating.
ChlorinatedDCM, ChloroformLowGenerally poor solvents for this compound.
Non-PolarToluene, HexaneVery LowNot recommended.

This table provides a general guideline. Empirical testing is crucial for specific reaction conditions.

Strategy 2: pH Adjustment and Salt Formation

For reactions in aqueous or protic media, altering the pH can dramatically increase solubility.

Underlying Principle: this compound is a carboxylic acid and will deprotonate in the presence of a base to form a more soluble carboxylate salt.[2] This is a highly effective method for achieving dissolution in aqueous media.

Workflow for pH Modification

Caption: Workflow for enhancing solubility via pH adjustment.

Experimental Protocol: Base-Mediated Dissolution

  • Suspend: Suspend the this compound in the chosen reaction solvent (e.g., water, ethanol/water).

  • Select a Base: Choose a base that is compatible with your reaction conditions. Common choices include:

    • Inorganic bases: Sodium hydroxide (NaOH), Potassium carbonate (K₂CO₃), Sodium bicarbonate (NaHCO₃).

    • Organic bases: Triethylamine (TEA), Diisopropylethylamine (DIPEA).

  • Titrate: Slowly add the base to the suspension while stirring. The solid should begin to dissolve as the carboxylate salt is formed.

  • Monitor: Monitor the pH to avoid excessively basic conditions that might trigger unwanted side reactions.

  • Caution: After the reaction is complete, acidification will be necessary to re-protonate the carboxylic acid and isolate the product, which may precipitate out of solution.

Strategy 3: Phase-Transfer Catalysis (PTC)

For reactions involving an aqueous phase and an organic phase where the reactants are in separate phases, Phase-Transfer Catalysis is a powerful technique.[7][8]

Underlying Principle: A phase-transfer catalyst, typically a quaternary ammonium or phosphonium salt, facilitates the transfer of a reactant from the aqueous phase to the organic phase where the reaction occurs.[3][9] In this case, the deprotonated 2-Acetamido-4-nitrobenzoate anion can be shuttled into the organic phase.

When to Use PTC:

  • When one reactant is soluble in an organic solvent and the other (like the salt of this compound) is soluble in water.

  • To avoid the use of high-boiling point polar aprotic solvents like DMF or DMSO.

Common Phase-Transfer Catalysts:

  • Tetrabutylammonium bromide (TBAB)

  • Tetrabutylammonium hydrogen sulfate (TBAHS)

  • Benzyltriethylammonium chloride (TEBAC)

Conceptual Diagram of Phase-Transfer Catalysis

PTC cluster_0 Aqueous Phase cluster_1 Organic Phase Base Base Acid_aq This compound Anion_aq 2-Acetamido-4-nitrobenzoate Anion PTC_aq Q+X- (PTC) PTC_Anion_aq Q+Anion- PTC_Anion_org Q+Anion- PTC_Anion_aq->PTC_Anion_org Phase Transfer BaseAcid_aq BaseAcid_aq BaseAcid_aq->Anion_aq Anion_aqPTC_aq Anion_aqPTC_aq Anion_aqPTC_aq->PTC_Anion_aq Reagent_org Organic Reagent (R-Y) Product_org Product PTC_org Q+Y- PTC_org->PTC_aq Phase Transfer PTC_Anion_orgReagent_org PTC_Anion_orgReagent_org Product_orgPTC_org Product_orgPTC_org PTC_Anion_orgReagent_org->Product_orgPTC_org

Caption: Mechanism of Phase-Transfer Catalysis.

Summary of Troubleshooting Strategies

StrategyPrincipleBest ForConsiderations
Solvent Selection/Co-solvents "Like dissolves like", increasing solvent polarity.General organic synthesis.High boiling points of some solvents can complicate workup.[6]
pH Adjustment Formation of a soluble carboxylate salt.Aqueous or protic reaction media.Requires a compatible base and subsequent acidification for product isolation.
Phase-Transfer Catalysis Shuttling of the anionic form into an organic phase.Biphasic (aqueous/organic) reaction systems.[7][8]Requires an appropriate catalyst and may need optimization.

By systematically applying these strategies, researchers can effectively overcome the solubility challenges posed by this compound, leading to more efficient and successful synthetic outcomes.

References

  • Phase-transfer catalyst - Grokipedia. (n.d.).
  • Phase-transfer catalyst - Wikipedia. (n.d.). Retrieved January 16, 2026, from [Link]

  • Phase-transfer catalyst – Knowledge and References - Taylor & Francis. (n.d.). Retrieved January 16, 2026, from [Link]

  • Liquid–Liquid Phase-Transfer Catalysis (Chapter 9) - Intensification of Liquid–Liquid Processes - Cambridge University Press & Assessment. (2020). Retrieved January 16, 2026, from [Link]

  • Brief Overview of Various Approaches to Enhance Drug Solubility - Longdom Publishing. (n.d.). Retrieved January 16, 2026, from [Link]

  • The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids. (n.d.). Retrieved January 16, 2026, from [Link]

  • 4-Nitrobenzoic acid - Solubility of Things. (n.d.). Retrieved January 16, 2026, from [Link]

  • Why do co-solvents enhance the solubility of solutes in supercritical fluids? New evidence and opinion - PubMed. (2002). Retrieved January 16, 2026, from [Link]

Sources

minimizing side reactions in the synthesis of 2-Acetamido-4-nitrobenzoic acid derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 2-Acetamido-4-nitrobenzoic Acid Derivatives

Welcome to the technical support center for the synthesis of this compound and its derivatives. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and minimize side reactions encountered during this synthetic sequence. The following question-and-answer format addresses specific experimental issues with explanations grounded in chemical principles and provides actionable troubleshooting protocols.

Section 1: Acetylation of Anthranilic Acid Precursors

The synthesis of this compound typically begins with the acetylation of an appropriately substituted aminobenzoic acid. While seemingly straightforward, this step is critical for overall yield and purity, as several side reactions can occur.

FAQ 1: My yield of 2-acetamidobenzoic acid is low, and I detect unreacted starting material. What is causing the incomplete reaction?

Answer: Incomplete acetylation is most often due to the deactivation of the acetylating agent, typically acetic anhydride, by moisture. Acetic anhydride readily hydrolyzes to form two equivalents of acetic acid, which is unreactive for N-acetylation under these conditions.[1] Another cause can be insufficient heating or reaction time, preventing the reaction from reaching completion.

Troubleshooting Protocol:

  • Ensure Anhydrous Conditions: Use freshly opened or properly stored acetic anhydride. Dry all glassware thoroughly in an oven (e.g., >100°C for several hours) and cool under a dessicator or a stream of dry nitrogen before use. Use a drying tube on your reflux condenser.

  • Verify Reagent Stoichiometry: While a slight excess of acetic anhydride is common, ensure you are using at least 1.2 equivalents relative to the aminobenzoic acid to drive the reaction to completion.[2]

  • Optimize Reaction Time & Temperature: The acetylation of 2-aminobenzoic acid is often performed in glacial acetic acid. The mixture should be heated to a gentle reflux for at least one hour to ensure the reaction is complete.[2] Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting amine spot is no longer visible.

FAQ 2: During workup, my product precipitates but seems impure. I suspect a side product is forming with the carboxylic acid. Is this possible?

Answer: Yes, this is a very common and often overlooked side reaction. Acetic anhydride can react with the carboxylic acid group of the starting material or product to form a mixed anhydride ((RC(O))2O).[3][4] This species is highly reactive and can complicate purification. During aqueous workup, this mixed anhydride will hydrolyze back to the carboxylic acid, but its formation consumes the acetylating agent and can lead to complex mixtures if not properly controlled.

Mechanism Overview: N-Acetylation vs. O-Acetylation (Mixed Anhydride Formation)

G sub 2-Aminobenzoic Acid + Acetic Anhydride N_acet Desired Product: This compound sub->N_acet N-Acetylation (Desired Path) O_acet Side Product: Mixed Anhydride sub->O_acet O-Acetylation (Side Reaction) hydrolysis Hydrolysis (during workup) O_acet->hydrolysis start_regen Regenerated Starting Material hydrolysis->start_regen

Caption: Competing N-acetylation and O-acetylation pathways.

Troubleshooting Protocol:

  • Control Temperature: Adding the acetic anhydride at a controlled, lower temperature before heating to reflux can favor the more nucleophilic attack from the amine over the carboxylate.

  • Catalyst Choice: Some procedures utilize a catalyst. For example, a small amount of concentrated sulfuric acid or hydrochloric acid can protonate the carbonyl of acetic anhydride, making it more electrophilic and accelerating the desired N-acetylation.[5]

  • Work-up Procedure: When the reaction is complete, pour the hot reaction mixture into a large volume of ice-cold water.[2] This rapidly hydrolyzes any remaining acetic anhydride and any mixed anhydride side-product, precipitating the more stable N-acetylated product. Stir vigorously to break up any clumps and ensure complete hydrolysis.

Section 2: Nitration of Acetanilide Derivatives

The introduction of a nitro group onto the aromatic ring is a key step. The powerful activating and ortho-, para-directing effect of the acetamido group must be carefully managed to avoid common side reactions like hydrolysis and polysubstitution.[6][7]

FAQ 3: My nitration reaction gave a poor yield, and I isolated the hydrolyzed starting material (e.g., 2-amino-4-nitrobenzoic acid). How can I prevent the hydrolysis of the acetamido group?

Answer: The acetamido group, which is introduced to protect the amine, can be hydrolyzed back to the amino group under the strongly acidic conditions required for nitration (e.g., concentrated H₂SO₄/HNO₃).[8] This side reaction is highly dependent on temperature and the concentration of water in the reaction medium. The regenerated amine is highly activated and susceptible to oxidation by nitric acid, leading to tarry by-products and reduced yields.[8]

Troubleshooting Protocol:

  • Strict Temperature Control: The nitration must be conducted at low temperatures. The reaction vessel should be immersed in an ice-salt bath to maintain the internal temperature below 10°C, and ideally between 0-5°C, throughout the slow, dropwise addition of the nitrating mixture.[9][10] Exceeding this temperature range significantly increases the rate of hydrolysis.

  • Use of Concentrated Acids: Ensure the use of concentrated sulfuric acid (98%) and nitric acid (70% or fuming) to minimize the amount of water present in the reaction. The sulfuric acid acts as both a solvent and a dehydrating agent.

  • Order of Addition: The standard and safest procedure is to dissolve the acetanilide substrate in concentrated sulfuric acid first, cool the solution, and then slowly add the pre-mixed and pre-cooled nitrating mixture (H₂SO₄/HNO₃).[5]

FAQ 4: My product is a mixture of isomers. How can I improve the regioselectivity of the nitration?

Answer: The regioselectivity of nitration is dictated by the directing effects of the substituents on the ring. The acetamido group is strongly activating and ortho, para-directing, while the carboxylic acid group is deactivating and meta-directing.[11] For a substrate like 2-acetamidobenzoic acid, the incoming nitro group is directed to positions 4 and 6 (ortho and para to the acetamido group). The steric bulk of the adjacent substituents can influence the ortho/para ratio.[12]

Decision Workflow for Improving Regioselectivity

G start Poor Regioselectivity (Isomer Mixture) check_temp Was Temperature < 10°C? start->check_temp check_acid Review Acid Concentration and Ratio check_temp->check_acid Yes lower_temp Action: Lower temperature to 0-5°C check_temp->lower_temp No adjust_acid Action: Use more H₂SO₄ as solvent/dehydrator check_acid->adjust_acid Sub-optimal result Improved Selectivity for 4-nitro Isomer check_acid->result Optimal lower_temp->check_acid adjust_acid->result

Caption: Troubleshooting workflow for poor nitration regioselectivity.

Controlling Factors:

  • Acidity of the Medium: The ortho/para ratio can be influenced by the acidity of the medium. In highly acidic solutions like concentrated sulfuric acid, the reaction environment is highly polar, which can affect the transition state energies for ortho vs. para attack.[13]

  • Steric Hindrance: For 2-acetamidobenzoic acid, nitration at the 4-position is generally favored over the 6-position due to reduced steric hindrance from the adjacent carboxylic acid group. Maintaining low temperatures minimizes the kinetic energy of the molecules, amplifying the energetic penalty of the more sterically hindered transition state.

Section 3: Work-up and Purification

Proper work-up and purification are essential to isolate the desired product free from acidic residues, unreacted starting materials, and side products.

FAQ 5: After quenching the nitration reaction in ice water, my product is difficult to filter and appears oily or discolored. What's wrong?

Answer: An oily or discolored precipitate suggests the presence of significant impurities, likely from oxidation side reactions or the formation of nitrophenolic compounds if hydrolysis occurred. Insufficient quenching or "drowning" can also lead to the product "oiling out" instead of forming a clean, filterable solid.

Troubleshooting Protocol:

  • Quenching Technique: Pour the reaction mixture slowly in a thin stream into a vigorously stirred, large volume of crushed ice and water (at least 10x the volume of the reaction mixture).[5] This ensures rapid cooling and dilution, which promotes the precipitation of a fine, crystalline solid. Dumping the mixture too quickly can cause localized heating and decomposition.

  • Washing the Crude Product: After filtration, wash the filter cake thoroughly with copious amounts of cold deionized water to remove residual mineral acids (H₂SO₄, HNO₃). Check the pH of the filtrate until it is neutral.

  • Recrystallization: The most effective method for purifying the final product is recrystallization. A common solvent system for this compound is an ethanol/water mixture. Dissolve the crude product in a minimum amount of hot ethanol and add hot water dropwise until the solution becomes slightly turbid. Allow it to cool slowly to form pure crystals.

Quantitative Data Summary: Typical Reaction Conditions
ParameterStep 1: AcetylationStep 2: Nitration
Starting Material 2-Aminobenzoic Acid Derivative2-Acetamidobenzoic Acid Derivative
Key Reagents Acetic Anhydride, Glacial Acetic AcidConc. H₂SO₄, Conc. HNO₃
Stoichiometry ~1.2 eq. Acetic Anhydride~1.1 eq. HNO₃
Temperature Reflux (~118°C)0-10°C (Critical) [10]
Reaction Time 1-2 hours2-3 hours
Key Side Reaction Mixed Anhydride FormationAmide Hydrolysis, Oxidation
Mitigation Strategy Anhydrous conditions, proper workupStrict low-temperature control

References

  • askIITians. (n.d.). Nitration of acetanilide followed by hydrolysis gives: (A) O-nitroani.
  • Brainly.in. (2019, March 18). Acetanilide on nitration followed by alkaline hydrolysis mainly gives – (a) o-Nitroaniline (b).
  • Royal Society of Chemistry. (n.d.). Regioselectivity in the Nitration of Acylanilines by Electrophilic Aromatic Substitution. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom.
  • Wikipedia. (n.d.). Organic acid anhydride.
  • ResearchGate. (n.d.). Mixed carboxylic acid anhydrides: I. Acetic‐formic anhydride.
  • National Center for Biotechnology Information. (n.d.). Metabolism of aromatic amines: relationships of N-acetylation, O-acetylation, N,O-acetyltransfer and deacetylation in human liver and urinary bladder. PubMed.
  • YouTube. (2021, February 13). Preparation of Acid Anhydrides | Acyl Chloride & Carboxylic Acid Reactions Explained.
  • Vedantu. (n.d.). Nitration of acetanilide followed by hydrolysis gives class 12 chemistry CBSE.
  • Chemistry LibreTexts. (2022, September 25). Chemistry of Acid Anhydrides.
  • Google Patents. (n.d.). US6562977B2 - Process for the preparation of mixed anhydrides.
  • Chegg.com. (2019, May 5). Solved AROMATIC REACTIONS ACETANILIDE TO p-NITROANILINE.
  • BenchChem. (n.d.). Application Notes and Protocols for the Nitration of 2-Aminobenzoic Acid.
  • BenchChem. (n.d.). A Comparative Guide to the Regioselectivity of Nitration in Substituted Benzoic Acids.
  • National Center for Biotechnology Information. (n.d.). Codominant Expression of N-Acetylation and O-Acetylation Activities Catalyzed by N-Acetyltransferase 2 in Human Hepatocytes. PMC.
  • BenchChem. (n.d.). An In-depth Technical Guide to the Synthesis of 2-Amino-5-nitrobenzoic Acid.
  • Organic Reaction Workup Formulas for Specific Reagents. (n.d.).
  • Google Patents. (n.d.). Process for the preparation of benzoic acid derivatives via a new intermediate of synthesis.
  • Google Patents. (n.d.). US3428673A - Nitration of 4-acetamidobenzoic acid.
  • Organic Syntheses. (n.d.). p-NITROBENZOIC ACID.
  • ResearchGate. (n.d.). A More Challenging Interpretative Nitration Experiment Employing Substituted Benzoic Acids and Acetanilides.
  • Frontiers. (2022, February 24). Human N-Acetyltransferase 1 and 2 Differ in Affinity Towards Acetyl-Coenzyme A Cofactor and N-Hydroxy-Arylamine Carcinogens.
  • National Center for Biotechnology Information. (n.d.). N-Acetylation of p-aminobenzoic acid and p-phenylenediamine in primary porcine urinary bladder epithelial cells and in the human urothelial cell line 5637. PubMed.
  • Matrix Fine Chemicals. (n.d.). This compound | CAS 951-97-3.
  • PrepChem.com. (n.d.). Synthesis of 2-nitrobenzoic acid.
  • BenchChem. (n.d.). A Comparative Guide to the Synthesis of 2-Amino-5-nitrobenzoic Acid.
  • National Center for Biotechnology Information. (n.d.). The N-acetylation of sulfamethazine and p-aminobenzoic acid by human liver slices in dynamic organ culture. PubMed.
  • ChemicalBook. (n.d.). This compound | 951-97-3.
  • SpringerLink. (n.d.). Nitration of Alkylbenzenes in Acid Medium.
  • Google Patents. (n.d.). US2695311A - Preparation of 2-and 4-nitrobenzoic acid.
  • Google Patents. (n.d.). CN105218375A - A kind of synthetic method of 2-methyl-4-nitrobenzoic acid.
  • ResearchGate. (n.d.). Chemo-Enzymatic Production of 4-Nitrophenyl-2-acetamido-2-deoxy-α-D-galactopyranoside Using Immobilized β-N-Acetylhexosaminidase.
  • Google Patents. (n.d.). US3927098A - Process for the preparation of 2-amino-4-nitro-anisole.
  • Sigma-Aldrich. (n.d.). 4-Acetamido-3-nitrobenzoic acid 97 1539-06-6.

Sources

Technical Support Center: Catalyst Deactivation in Reactions with 2-Acetamido-4-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) regarding catalyst deactivation during reactions involving 2-Acetamido-4-nitrobenzoic acid. Our goal is to equip you with the scientific rationale and practical protocols to diagnose, mitigate, and resolve catalyst performance issues in your experiments.

The primary synthetic transformation for this compound is the catalytic hydrogenation of its nitro group to form 2-Acetamido-4-aminobenzoic acid, a valuable intermediate in pharmaceutical synthesis.[1] This reduction is typically performed using heterogeneous catalysts such as Palladium on Carbon (Pd/C), Platinum on Carbon (Pt/C), or Raney Nickel. While effective, the catalysts are susceptible to deactivation, leading to decreased reaction efficiency, stalled reactions, and process variability. This guide will help you navigate these challenges.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions about catalyst deactivation in this specific chemical context.

Q1: What are the primary causes of catalyst deactivation when hydrogenating this compound? A1: Catalyst deactivation is the loss of catalytic activity and/or selectivity over time.[2] For this specific reaction, deactivation can be broadly categorized into four main mechanisms:

  • Poisoning: This is the most common issue. Chemical species (poisons) from the feedstock or reaction byproducts strongly bind to the catalyst's active sites, rendering them inaccessible to reactants.[3][4][5]

  • Coking/Fouling: The deposition of carbonaceous residues or polymeric materials on the catalyst surface and within its pores, which physically blocks access to active sites.[6][7]

  • Sintering (Aging): Driven by excessive temperatures, this process involves the agglomeration of small metal particles into larger ones, which reduces the active surface area of the catalyst.[6][8][9]

  • Leaching: The dissolution of the active metal component from its solid support into the liquid reaction medium, leading to an irreversible loss of the catalyst.[10][11][12]

Q2: Can the reactant, intermediates, or the final product cause catalyst deactivation? A2: Yes. While we often look for external impurities, the reaction components themselves can be problematic. The product, 2-Acetamido-4-aminobenzoic acid, contains an aromatic amine group. Amines, along with other nitrogen-containing heterocycles, can act as catalyst poisons by strongly adsorbing to the metal surface.[13][14] Furthermore, intermediates in the nitro-to-amine reduction, such as nitroso and hydroxylamine species, can also inhibit or poison the catalyst.[15]

Q3: What are the most common signs that my catalyst is deactivated? A3: The most direct indicator is a significant slowdown or complete halt in the reaction rate, which can be monitored by hydrogen uptake or by analytical methods like TLC or HPLC. Other key symptoms include:

  • A need for higher temperatures or pressures to achieve the same conversion rate.

  • A change in product selectivity, where you may observe an accumulation of reaction intermediates.

  • A visible change in the catalyst's appearance, such as clumping or a change in color.

Q4: Are there specific impurities I should be concerned about in my starting materials or solvents? A4: Absolutely. Feedstock purity is critical. Common poisons for noble metal catalysts (Pd, Pt) include:

  • Sulfur Compounds: Thiophenes, thiols, and even sulfates can severely poison catalysts in parts-per-million (ppm) concentrations.[4][16]

  • Halides: Chloride, bromide, or iodide ions can poison catalyst surfaces.[13]

  • Heavy Metals: Trace amounts of metals like lead, mercury, or arsenic can deposit on and deactivate the catalyst.[4] Always use high-purity, degassed solvents and ensure your starting material is free from these common contaminants.

Section 2: In-Depth Troubleshooting Guide

Use this guide to diagnose the likely cause of deactivation based on your experimental observations and to find actionable solutions.

Symptom / ObservationPotential Deactivation MechanismRoot Cause Analysis & ExplanationRecommended Actions & Protocols
Reaction starts but slows down significantly or stops before completion. Poisoning (most likely) or Fouling/Coking Poisoning: An impurity in the starting material, solvent, or hydrogen gas is progressively blocking active sites. The initial rate is normal until a critical amount of poison has accumulated.[14] Fouling: Reaction intermediates or byproducts may be polymerizing on the catalyst surface, gradually blocking pores and sites.[7]1. Verify Feed Purity: Analyze starting materials and solvents for sulfur or halide content. Purify if necessary. 2. Filter & Add Fresh Catalyst: Filter the reaction mixture (under inert atmosphere if possible) and add a fresh batch of catalyst. If the reaction restarts, this strongly indicates deactivation of the original catalyst rather than an issue with the reaction conditions. 3. Protocol: See Section 3 for catalyst regeneration via solvent washing.
Reaction fails to initiate or shows very low activity from the start. Severe Poisoning , Poor Catalyst Quality , or Sintering Severe Poisoning: The catalyst was contaminated before the reaction even began, or the feedstock has a high concentration of a potent poison.[4] Poor Quality: The catalyst may be from an old batch that has oxidized or has low intrinsic activity. Sintering: The catalyst may have been exposed to excessively high temperatures during a previous use, drying, or regeneration attempt, causing irreversible loss of surface area.[6][9]1. Test Catalyst Activity: Run a control reaction with a known, clean substrate (e.g., hydrogenation of cyclohexene) to verify the catalyst's intrinsic activity. 2. Use a New Catalyst Batch: Repeat the experiment with a fresh, unopened batch of catalyst. 3. Review Pre-treatment: Ensure any catalyst pre-treatment or drying steps were not performed at excessive temperatures.
Product selectivity has changed; intermediates are accumulating. Selective Poisoning or Non-uniform Site Deactivation Certain active sites on a catalyst may be more susceptible to poisoning than others. The poisoning of specific sites can halt the reaction at an intermediate stage (e.g., the hydroxylamine intermediate).[14] This can also occur if mass transfer limitations arise due to pore blockage from fouling.1. Modify Reaction Conditions: Lowering the reaction temperature may favor the desired pathway and reduce byproduct formation that could lead to fouling. 2. Change Catalyst Type: Some catalysts are more robust. For example, a Pt-based catalyst might show different selectivity and poison resistance compared to a Pd-based one.
Catalyst appears clumped, and filtration is difficult. Sintering or Support Degradation Sintering: High localized temperatures can cause metal particles to fuse, leading to larger agglomerates.[8] Support Degradation: In highly acidic or basic conditions, the carbon support itself can be compromised, leading to a collapse of the catalyst structure. The carboxylic acid group on the substrate can contribute to local pH changes.1. Characterize the Spent Catalyst: Use techniques like TEM or XRD to analyze the particle size of the spent catalyst and compare it to the fresh catalyst. 2. Ensure Proper Agitation: Inadequate stirring can create localized "hot spots" where the exothermic reaction runs too fast, promoting sintering. 3. Buffer the Reaction: Consider adding a non-coordinating buffer to maintain a stable pH if support degradation is suspected.
Reaction works, but catalyst cannot be reused effectively. Irreversible Poisoning or Metal Leaching Irreversible Poisoning: The poison has formed a strong, covalent bond with the active sites that cannot be removed by simple washing.[4] Leaching: The active metal is being lost from the support into the solution with each cycle. This is a critical concern in liquid-phase reactions.[10][11]1. Analyze the Filtrate: After filtering the catalyst, analyze the liquid phase for traces of the active metal (e.g., using ICP-MS). The presence of the metal confirms leaching. 2. Attempt Regeneration: Try a more rigorous regeneration protocol (see Section 3). If activity is not restored, the deactivation is likely irreversible. 3. Consider a Different Support: A different catalyst support material may anchor the metal more strongly and reduce leaching.

Section 3: Experimental Protocols for Catalyst Regeneration

Note: Always handle catalysts, especially pyrophoric ones like dry Pd/C and Raney Nickel, under an appropriate inert atmosphere (e.g., Nitrogen or Argon).

Protocol 1: Solvent Washing for Reversible Poisoning or Fouling

This method is designed to remove weakly adsorbed poisons or soluble organic residues from the catalyst surface.

  • Catalyst Recovery: After the reaction, carefully filter the catalyst from the reaction mixture. Wash it immediately with a solvent similar to the reaction solvent to remove residual product.

  • Select a Washing Solvent: Choose a solvent in which the suspected poison or fouling agent is highly soluble but the catalyst is stable. For removing organic amines or nitrogen-containing byproducts, a dilute solution of a non-coordinating acid (e.g., 0.1 M acetic acid in methanol) can be effective.[17] For general organic residues, a sequence of solvents like methanol, followed by acetone, can be used.

  • Washing Procedure: a. Create a slurry of the recovered catalyst in the chosen washing solvent. b. Stir the slurry gently at a slightly elevated temperature (e.g., 40-50°C) for 1-2 hours. c. Filter the catalyst. d. Repeat the washing process 2-3 times with fresh solvent.

  • Final Rinse & Drying: Perform a final rinse with a volatile, non-coordinating solvent (e.g., ethanol or isopropanol). Dry the catalyst carefully under vacuum at a low temperature (e.g., < 60°C) to avoid sintering.

  • Validation: Test the regenerated catalyst's activity with a standard reaction to quantify the recovery of performance.

Protocol 2: Mild Oxidative-Reductive Treatment for Coking

This procedure is for removing stubborn carbonaceous deposits (coke) and requires careful control of conditions.[18]

  • Solvent Wash: First, perform the solvent washing protocol described above to remove any soluble materials.

  • Mild Oxidation (Coke Removal): a. Place the dried catalyst in a tube furnace. b. Pass a stream of a dilute oxidizing gas (e.g., 1-2% O₂ in N₂) over the catalyst. c. Slowly ramp the temperature. The target temperature should be high enough to burn off the coke but low enough to prevent severe sintering (typically 200-300°C for carbon-supported catalysts).[18][19] Caution: This step can be highly exothermic. A low oxygen concentration and slow temperature ramp are critical to avoid thermal runaway. d. Hold at the target temperature until CO₂ is no longer detected in the off-gas.

  • Reduction (Reactivation of Metal): a. Purge the system with an inert gas (N₂ or Ar) to remove all oxygen. b. Switch to a reducing gas stream (e.g., 5% H₂ in N₂). c. Heat the catalyst to a temperature sufficient to reduce the oxidized metal particles back to their active metallic state (typically 150-250°C). d. Hold for 2-4 hours.

  • Cooling and Passivation: Cool the catalyst to room temperature under an inert gas stream. If the catalyst is to be handled in air, it must be carefully passivated to prevent rapid oxidation.

Section 4: Visualization & Workflow Diagrams

Diagram 1: Troubleshooting Workflow

This diagram outlines a logical sequence of steps for diagnosing the root cause of catalyst deactivation.

Start Reaction Performance Degradation Observed CheckPurity Step 1: Verify Purity of Reactants & Solvents Start->CheckPurity PurityIssue Impurity Found? CheckPurity->PurityIssue Purify Purify Feedstock & Rerun Experiment PurityIssue->Purify Yes TestCatalyst Step 2: Test Catalyst with Control Reaction PurityIssue->TestCatalyst No ActivityIssue Control Reaction Fails? TestCatalyst->ActivityIssue NewCatalyst Use Fresh Catalyst Batch ActivityIssue->NewCatalyst Yes SpikeTest Step 3: Spike Reaction with Fresh Catalyst ActivityIssue->SpikeTest No SpikeResult Reaction Restarts? SpikeTest->SpikeResult PoisoningFouling Diagnosis: Reversible Poisoning or Fouling SpikeResult->PoisoningFouling Yes LeachingSintering Diagnosis: Irreversible Deactivation (Leaching or Sintering) SpikeResult->LeachingSintering No Regenerate Attempt Regeneration (See Protocol 1) PoisoningFouling->Regenerate Characterize Characterize Spent Catalyst (ICP-MS, TEM, XRD) LeachingSintering->Characterize

Caption: A step-by-step workflow for diagnosing catalyst deactivation.

Diagram 2: Mechanisms of Catalyst Deactivation

This diagram illustrates the four primary deactivation mechanisms at the catalyst particle level.

cluster_fresh Fresh Catalyst cluster_deactivated Deactivated Catalyst cluster_poisoning Poisoning cluster_sintering Sintering cluster_coking Coking/Fouling p1 p2 p3 p4 support Support p5 p6 poison1 poison2 support_p Support p7 support_s Support p8 p9 coke support_c Support leach_start leach_end leach_start->leach_end leach_mid Leaching

Caption: Visualization of poisoning, sintering, coking, and leaching.

Section 5: References

  • Teixeira da Silva, V. L. S., et al. (2010). Regeneration of a Deactivated Hydrotreating Catalyst. Industrial & Engineering Chemistry Research. [Link]

  • Luo, N., et al. (2015). Deactivation and regeneration of carbon supported Pt and Ru catalysts in aqueous phase hydrogenation of 2-pentanone. Catalysis Science & Technology. [Link]

  • Minstrong. (2025). What Methods Are Available to Reactivate Deactivated Catalysts? Minstrong. [Link]

  • Primo, A., & Garcia, H. (2003). Deactivation of metal catalysts in liquid phase organic reactions. Catalysis Today. [Link]

  • Google Patents. (2014). WO2014014466A1 - Regeneration of a hydrogenation catalyst.

  • Paul Scherrer Institut. (n.d.). Liquid phase catalysed reactions. Applied Catalysis and Spectroscopy. [Link]

  • Wang, C., et al. (2022). Deactivation and Regeneration of Palladium Catalysts for Hydrogenation Debenzylation of 2,4,6,8,10,12-Hexabenzyl-2,4,6,8,10,12-Hexaazaisowurtzitane (HBIW). MDPI. [Link]

  • Al-Mubaddel, F. S. (2019). Sintering process and catalysis. IntechOpen. [Link]

  • mediaTUM. (n.d.). Metal Leaching and Performance of Supported Copper and Palladium Catalysts during Liquid-Phase Hydrogenation and C-C-Coupling Reactions. [Link]

  • Research Trove. (2020). Advanced Chemical Reaction Engineering Lectures. Topic 6: Catalyst Deactivation - Part 1. YouTube. [Link]

  • Bartholomew, C. H. (2001). The Sintering of Supported Metal Catalysts. Catalysis Reviews. [Link]

  • Wikipedia. (n.d.). Haber process. [Link]

  • Learn. (2025). What Is "Sintering" and How Does It Reduce Catalyst Performance? Sustainability Directory. [Link]

  • Chemistry For Everyone. (2025). What Is Catalyst Poisoning In Chemical Reactions? YouTube. [Link]

  • Semantic Scholar. (n.d.). The Sintering of Supported Metal Catalysts. [Link]

  • De, S., et al. (2016). Deactivation of solid catalysts in liquid media: the case of leaching of active sites in biomass conversion reactions. Green Chemistry. [Link]

  • Wikipedia. (n.d.). Catalyst poisoning. [Link]

  • Royal Society of Chemistry. (2016). Deactivation of solid catalysts in liquid media: the case of leaching of active sites in biomass conversion reactions. Green Chemistry. [Link]

  • DTU Research Database. (n.d.). Sintering and Particle Dynamics in Supported Metal Catalysts. [Link]

  • H. Scott Fogler. (2020). Lecture 54 - Seg 2, Chap 10: Catalysis & Catalytic Reactors - Catalyst Deactivation & Classification. YouTube. [Link]

  • DeepDyve. (2004). Effect of Sulfur or Nitrogen Poisoning on the Activity and Selectivity of Y-Zeolite-Supported Pt–Pd Catalysts in the Hydrogenation of Tetralin. Catalysis Letters. [Link]

  • Sustainability Directory. (2025). Catalyst Deactivation Mechanisms. [Link]

  • MDPI. (2023). A Mechanistic Model on Catalyst Deactivation by Coke Formation in a CSTR Reactor. [Link]

  • Stolar, T., et al. (2018). Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives. MDPI. [Link]

  • CORE. (n.d.). Deactivation of Catalysts and Reaction Kinetics for Upgrading of Renewable Oils. [Link]

  • Chemistry For Everyone. (2025). What Is Catalyst Deactivation? YouTube. [Link]

  • ResearchGate. (2025). Coking behavior and catalyst deactivation for catalytic pyrolysis of heavy oil. [Link]

  • OSTI.GOV. (1981). Catalysts deactivation by coking. [Link]

  • Royal Society of Chemistry. (n.d.). Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. RSC Sustainability. [Link]

  • ResearchGate. (n.d.). Catalytic hydrogenation of nitroarenes into different products via... [Link]

  • Google Patents. (1975). US3882171A - Hydrogenation of nitrobenzoic acids.

  • ResearchGate. (n.d.). The mechanism of hydrogenation of ethyl 4-nitrobenzoic acid. [Link]

Sources

Validation & Comparative

A Comparative Guide to the Reactivity of 2-Acetamido-4-nitrobenzoic Acid and Isomeric Nitrobenzoic Acids

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond the Formula, Understanding Reactivity

In the intricate landscape of synthetic chemistry, particularly in drug discovery and materials science, the selection of a starting material is a decision that dictates the trajectory of a synthetic route. Positional isomers, while sharing a molecular formula, can exhibit profoundly different chemical behaviors due to subtle shifts in electronic and steric environments. This guide offers an in-depth comparison of 2-Acetamido-4-nitrobenzoic acid with the three canonical nitrobenzoic acid isomers: 2-nitrobenzoic acid, 3-nitrobenzoic acid, and 4-nitrobenzoic acid.

Our focus is to dissect the interplay of substituent effects on two fundamental aspects of their chemistry: acidity and reactivity in nucleophilic acyl substitution reactions, such as esterification and amidation. By grounding our analysis in established chemical principles and providing actionable experimental protocols, this document aims to empower researchers to make informed, predictive judgments in their synthetic design.

The Decisive Influence of Substituents: An Electronic and Steric Analysis

The reactivity of a substituted benzoic acid is not a monolithic property; it is a nuanced outcome of the electronic and steric contributions of each group on the aromatic ring.

  • The Nitro Group (-NO₂): A potent electron-withdrawing group, the nitro moiety deactivates the benzene ring towards electrophilic substitution. Its influence is exerted through both the inductive effect (-I), pulling electron density through the sigma bonds, and the resonance effect (-R), delocalizing electron density from the ring. When positioned ortho or para to the carboxyl group, both effects combine to strongly stabilize the resulting carboxylate anion, thereby increasing the acid's strength.[1][2][3] In the meta position, only the inductive effect is operative on the carboxylate.[1]

  • The Acetamido Group (-NHCOCH₃): This group presents a more complex electronic profile. The acetyl portion is inductively electron-withdrawing (-I). However, the nitrogen's lone pair of electrons can be donated into the aromatic ring via resonance (+R), making the group an overall ortho-para director in electrophilic substitution.[4] Crucially, when placed at the ortho position, its physical bulk is a primary determinant of reactivity at the adjacent carboxyl group.

  • This compound - A Case of Competing Influences: In our primary molecule of interest, these effects converge. The nitro group at the para (4-) position strongly withdraws electron density, poised to significantly increase acidity. Simultaneously, the acetamido group at the ortho (2-) position introduces profound steric hindrance around the carboxylic acid, a phenomenon known as the "ortho effect."[1][5] This steric crowding can force the carboxyl group to twist out of the plane of the benzene ring, which can disrupt resonance, further stabilize the carboxylate anion, and thus increase acidity, while severely impeding access for nucleophiles.[6][7][8]

Below is a diagram illustrating the key electronic and steric factors at play in these molecules.

G cluster_2A4N This compound cluster_2N 2-Nitrobenzoic acid cluster_4N 4-Nitrobenzoic acid cluster_3N 3-Nitrobenzoic acid 2A4N_COOH COOH 2A4N_NHAc NHAc (ortho) 2A4N_NHAc->2A4N_COOH Steric Hindrance (Dominant) 2A4N_NO2 NO2 (para) 2A4N_NO2->2A4N_COOH -I, -R Effects (Increases Acidity) 2N_COOH COOH 2N_NO2 NO2 (ortho) 2N_NO2->2N_COOH Steric Hindrance + Strong -I Effect (High Acidity) 4N_COOH COOH 4N_NO2 NO2 (para) 4N_NO2->4N_COOH -I, -R Effects (High Acidity, High Reactivity) 3N_COOH COOH 3N_NO2 NO2 (meta) 3N_NO2->3N_COOH -I Effect only (Moderate Acidity/Reactivity) G start Reaction Setup reactants Dissolve Benzoic Acid Derivative (0.1 mol) in excess Methanol (e.g., 100 mL) start->reactants catalyst Add catalytic H₂SO₄ (e.g., 0.5 mL) reactants->catalyst reflux Reflux at 65°C with stirring catalyst->reflux sampling Withdraw Aliquots (1 mL) at time points (t=0, 30, 60, 120, 240 min) reflux->sampling quench Immediately quench aliquot in cold water sampling->quench titration Titrate unreacted acid with standardized NaOH quench->titration analysis Calculate % Conversion vs. Time for each isomer titration->analysis end Compare Reactivity Profiles analysis->end

Sources

A Spectroscopic Guide to the Isomers of Acetamido-Nitrobenzoic Acid: Distinguishing Positional Variants

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and chemical synthesis, the unambiguous identification of isomeric impurities is a critical aspect of quality control and regulatory compliance. Positional isomers, while sharing the same molecular formula, can exhibit vastly different pharmacological and toxicological profiles. This guide provides a comprehensive spectroscopic comparison of 2-Acetamido-4-nitrobenzoic acid and its key isomers, offering a practical framework for their differentiation using routine analytical techniques.

This document moves beyond a simple cataloging of data, delving into the causal relationships between molecular structure and spectral output. By understanding the principles that govern these differences, scientists can confidently identify and characterize these closely related compounds.

The Challenge of Isomeric Differentiation

This compound and its isomers are structurally similar, with the only difference being the substitution pattern of the acetamido and nitro groups on the benzoic acid backbone. This subtlety presents a significant analytical challenge, as their physical properties can be very similar. However, the electronic environment of each nucleus and functional group is unique, leading to distinct fingerprints in their respective spectra.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into Proton Environments

¹H NMR spectroscopy is arguably the most powerful tool for distinguishing these isomers. The chemical shift, multiplicity (splitting pattern), and coupling constants of the aromatic protons are highly sensitive to the positions of the electron-withdrawing nitro group (-NO₂) and the electron-donating, sterically bulky acetamido group (-NHCOCH₃).

General Principles of ¹H NMR Interpretation
  • Electron-Withdrawing Groups (-NO₂): These groups deshield adjacent protons, shifting their signals to a higher frequency (downfield). Protons ortho and para to the nitro group will experience the most significant downfield shift.

  • Electron-Donating Groups (-NHCOCH₃): The acetamido group has a net electron-donating effect on the aromatic ring, shielding nearby protons and shifting their signals to a lower frequency (upfield). The amide proton itself will appear as a singlet, typically in the 8-10 ppm region, and its chemical shift can be solvent-dependent.

  • Coupling Constants (J): The magnitude of the coupling constant between adjacent protons provides information about their relative positions. Ortho coupling (³J) is typically in the range of 7-9 Hz, meta coupling (⁴J) is smaller (2-3 Hz), and para coupling (⁵J) is often negligible (0-1 Hz).

Predicted ¹H NMR Spectral Comparison
CompoundPredicted Aromatic Proton Signals (ppm) and Splitting Patterns
This compound H-3: Doublet (~8.5 ppm, J ≈ 2 Hz) H-5: Doublet of doublets (~8.2 ppm, J ≈ 9, 2 Hz) H-6: Doublet (~7.9 ppm, J ≈ 9 Hz)
4-Acetamido-3-nitrobenzoic acid H-2: Doublet (~8.8 ppm, J ≈ 2 Hz) H-5: Doublet (~8.3 ppm, J ≈ 8 Hz) H-6: Doublet of doublets (~8.1 ppm, J ≈ 8, 2 Hz)
5-Acetamido-2-nitrobenzoic acid H-3: Doublet (~8.1 ppm, J ≈ 9 Hz) H-4: Doublet (~8.4 ppm, J ≈ 2 Hz) H-6: Doublet of doublets (~8.6 ppm, J ≈ 9, 2 Hz)
3-Acetamido-4-nitrobenzoic acid H-2: Doublet (~8.7 ppm, J ≈ 2 Hz) H-5: Doublet of doublets (~8.2 ppm, J ≈ 9, 2 Hz) H-6: Doublet (~7.8 ppm, J ≈ 9 Hz)

Note: These are estimated values. Actual chemical shifts can be influenced by solvent, concentration, and temperature.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Carbon Skeleton

¹³C NMR spectroscopy provides complementary information by revealing the electronic environment of each carbon atom in the molecule. The chemical shifts of the aromatic carbons are particularly informative for distinguishing isomers.

General Principles of ¹³C NMR Interpretation
  • Carbonyl Carbon: The carboxylic acid carbonyl carbon is typically found in the 165-175 ppm range.

  • Amide Carbonyl: The acetamido carbonyl carbon appears around 168-172 ppm.

  • Carbons Attached to Nitro Groups: The carbon atom directly bonded to the nitro group is significantly deshielded and appears downfield, often in the 140-150 ppm range.

  • Carbons Attached to Acetamido Groups: The carbon bonded to the acetamido group is shielded relative to an unsubstituted carbon and appears further upfield.

  • Quaternary Carbons: Carbons with no attached protons will generally show weaker signals in a standard ¹³C NMR spectrum.

Predicted ¹³C NMR Chemical Shift Ranges
Carbon TypePredicted Chemical Shift Range (ppm)
Carboxylic Acid (C=O)165 - 175
Acetamido (C=O)168 - 172
Aromatic C-NO₂145 - 155
Aromatic C-NHCOCH₃135 - 145
Other Aromatic C-H115 - 135
Aromatic C-COOH125 - 135
Acetamido CH₃20 - 25

The precise chemical shift of each aromatic carbon provides a unique fingerprint for each isomer. For instance, the relative positions of the signals for the carbon bearing the nitro group and the carbon bearing the acetamido group will be diagnostic.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Vibrational Signatures of Functional Groups

FT-IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. While many of the fundamental vibrations will be common across all isomers, subtle shifts in peak positions and the fingerprint region can aid in their differentiation.

Key Diagnostic IR Absorption Bands
Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Appearance
Carboxylic AcidO-H Stretch3300 - 2500Very broad
AmideN-H Stretch3350 - 3250Moderate, sharp
Carboxylic AcidC=O Stretch1720 - 1680Strong, sharp
AmideC=O Stretch (Amide I)1680 - 1640Strong, sharp
NitroAsymmetric N-O Stretch1550 - 1475Strong, sharp
NitroSymmetric N-O Stretch1350 - 1300Strong, sharp
Aromatic RingC=C Stretches1620 - 1450Multiple bands, variable intensity
Aromatic RingC-H Bending (out-of-plane)900 - 675Strong, sharp bands indicative of substitution pattern

The out-of-plane C-H bending vibrations in the fingerprint region (below 1000 cm⁻¹) are particularly sensitive to the substitution pattern of the aromatic ring and can be a key diagnostic tool for distinguishing isomers.

Mass Spectrometry (MS): Unraveling Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and, through fragmentation analysis, offers further structural clues. All isomers of acetamido-nitrobenzoic acid will have the same nominal molecular weight (224 g/mol ). Therefore, differentiation relies on analyzing the fragmentation patterns.

Expected Fragmentation Pathways

Under electron ionization (EI), common fragmentation pathways include:

  • Loss of the acetamido group: A neutral loss of 59 (CH₃CONH₂) to give a fragment ion corresponding to the nitrobenzoic acid radical cation.

  • Loss of a nitro group: A loss of 46 (NO₂) to yield an acetamidobenzoic acid fragment.

  • Decarboxylation: Loss of 44 (CO₂) from the molecular ion or subsequent fragment ions.

  • Loss of a hydroxyl radical: A loss of 17 (OH) from the carboxylic acid group.

The relative abundance of these fragment ions will vary depending on the stability of the resulting ions, which is influenced by the substitution pattern.

Experimental Protocols

To ensure the acquisition of high-quality, reproducible spectroscopic data, the following standardized protocols are recommended.

NMR Spectroscopy (¹H and ¹³C)

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Instrumentation: A high-field Fourier Transform NMR (FT-NMR) spectrometer operating at a proton frequency of 400 MHz or higher.

Sample Preparation:

  • Accurately weigh 5-10 mg of the sample.

  • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry NMR tube.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).

Data Acquisition:

  • Tune and shim the spectrometer to achieve optimal magnetic field homogeneity.

  • For ¹H NMR, a standard single-pulse experiment is typically sufficient. Key parameters include a 30-45° pulse angle, a spectral width of ~15 ppm, and an appropriate number of scans to achieve a good signal-to-noise ratio.

  • For ¹³C NMR, a proton-decoupled experiment is standard. A larger number of scans will be required due to the lower natural abundance of ¹³C.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing a Weigh Sample b Dissolve in Deuterated Solvent a->b c Add TMS b->c d Tune & Shim Spectrometer c->d e Acquire ¹H Spectrum d->e f Acquire ¹³C Spectrum d->f g Fourier Transform e->g f->g h Phase & Baseline Correction g->h i Integrate & Peak Pick h->i j Spectral Analysis i->j

NMR Spectroscopy Experimental Workflow
FT-IR Spectroscopy

Objective: To obtain an infrared spectrum to identify functional groups.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Sample Preparation (KBr Pellet Method):

  • Thoroughly grind 1-2 mg of the solid sample with ~100 mg of dry potassium bromide (KBr) using an agate mortar and pestle.

  • Transfer the mixture to a pellet press and apply pressure to form a thin, transparent pellet.

  • Place the pellet in the sample holder of the spectrometer.

Data Acquisition:

  • Acquire a background spectrum of the empty sample compartment.

  • Acquire the sample spectrum.

  • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (Electron Ionization)

Objective: To determine the molecular weight and fragmentation pattern of the compound.

Instrumentation: A mass spectrometer with an electron ionization (EI) source.

Sample Introduction:

  • For volatile and thermally stable compounds, a direct insertion probe or gas chromatography (GC) inlet can be used.

  • Dissolve a small amount of the sample in a volatile solvent (e.g., methanol, dichloromethane).

Data Acquisition:

  • The sample is introduced into the high-vacuum source of the mass spectrometer.

  • The sample is bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.

  • The resulting ions are separated by their mass-to-charge ratio (m/z) and detected.

MS_Workflow cluster_intro Sample Introduction cluster_analysis Mass Analysis cluster_output Data Output a Dissolve Sample in Volatile Solvent b Inject into MS a->b c Ionization (EI) b->c d Fragmentation c->d e Mass Separation (m/z) d->e f Detection e->f g Generate Mass Spectrum f->g h Analyze Fragmentation Pattern g->h

Mass Spectrometry (EI) Workflow

Conclusion

The successful differentiation of this compound and its isomers is readily achievable through a systematic and multi-technique spectroscopic approach. ¹H NMR provides the most definitive data for distinguishing positional isomers, with the chemical shifts and coupling patterns of the aromatic protons serving as a unique fingerprint for each compound. ¹³C NMR, FT-IR, and Mass Spectrometry offer valuable confirmatory data, reinforcing the structural assignment. By understanding the fundamental principles of how substituent positioning influences spectral output, researchers can confidently navigate the complexities of isomeric analysis.

References

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

  • PubChem. National Center for Biotechnology Information. [Link]

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

A Deep Dive into the Acidity of Substituted Benzoic Acids: A Comparative Analysis for Researchers and Drug Development Professionals

This guide provides a comprehensive comparative study of the acidity of 2-Acetamido-4-nitrobenzoic acid and its structural analogs. By examining the electronic effects of substituents on the benzoic acid backbone, this document aims to provide researchers, scientists, and drug development professionals with a robust understanding of the structure-acidity relationships that are crucial in pharmaceutical sciences.

Theoretical Framework: Understanding Acidity in Substituted Benzoic Acids

The acidity of a carboxylic acid is determined by the stability of its conjugate base, the carboxylate anion. For substituted benzoic acids, the nature and position of substituents on the aromatic ring significantly influence this stability through a combination of inductive and resonance effects.

  • Inductive Effects: This refers to the transmission of charge through a chain of atoms.[1] Electron-withdrawing groups (EWGs), such as the nitro group (-NO₂), possess high electronegativity and pull electron density away from the carboxylate group. This dispersal of the negative charge stabilizes the anion, thereby increasing the acidity of the parent acid (resulting in a lower pKa value).[1][2][3][4] Conversely, electron-donating groups (EDGs) push electron density towards the carboxylate, destabilizing the anion and decreasing acidity (higher pKa).[1][5]

  • Resonance Effects: These effects involve the delocalization of electrons through the π-system of the aromatic ring. EWGs with π-accepting capabilities, like the nitro group, can delocalize the negative charge of the carboxylate anion across the entire molecule, further enhancing its stability and increasing acidity.[2][3] EDGs with π-donating capabilities have the opposite effect.

  • The Ortho-Effect: A noteworthy phenomenon is the "ortho-effect," where almost any substituent at the ortho position increases the acidity of benzoic acid, regardless of its electronic nature.[1][6] This is believed to be a result of a combination of steric and electronic factors.[1][6] The ortho substituent can force the carboxyl group out of the plane of the benzene ring, which diminishes resonance between the ring and the carboxyl group, ultimately increasing the acidity.[6]

The interplay of these effects dictates the overall acidity of a substituted benzoic acid. For instance, the nitro group is a strong electron-withdrawing group through both inductive and resonance effects, significantly increasing the acidity of benzoic acid, particularly when located at the para position.[2][3][4][7]

Experimental Determination of pKa

The acid dissociation constant (pKa) is the quantitative measure of the strength of an acid in solution. Accurate pKa determination is vital in drug development as it influences key pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME).[8] Two common and reliable methods for pKa determination are Potentiometric Titration and UV-Vis Spectrophotometry.

Potentiometric titration is a highly precise method for determining pKa values.[9] It involves the gradual addition of a titrant (a strong base for an acidic analyte) to the sample solution while monitoring the pH.[10][11][12]

Materials and Equipment:

  • pH meter with a combination pH electrode

  • Calibrated burette or automatic titrator

  • Magnetic stirrer and stir bar

  • Beaker

  • Standardized 0.1 M Sodium Hydroxide (NaOH) solution (carbonate-free)

  • Standardized 0.1 M Hydrochloric Acid (HCl) solution

  • 0.15 M Potassium Chloride (KCl) solution (to maintain constant ionic strength)

  • High-purity water

  • The benzoic acid derivative to be analyzed

Step-by-Step Methodology:

  • Instrument Calibration: Calibrate the pH meter using standard buffer solutions at pH 4, 7, and 10 to ensure accurate measurements.[10]

  • Sample Preparation: Accurately weigh and dissolve the benzoic acid derivative in high-purity water to prepare a solution of known concentration (e.g., 1 mM).[10] If solubility is an issue, a co-solvent like methanol can be used, but it's important to note that this will affect the pKa value.[9]

  • Titration Setup: Place a known volume (e.g., 20 mL) of the sample solution into a beaker with a magnetic stir bar.[10] Add KCl solution to maintain a constant ionic strength.[10] Immerse the calibrated pH electrode in the solution.

  • Initial Acidification: For a weak acid, it is often beneficial to start the titration from a fully protonated state. Add a small amount of 0.1 M HCl to bring the initial pH to around 1.8-2.0.[10]

  • Titration: Begin the titration by adding the standardized 0.1 M NaOH solution in small, precise increments. After each addition, allow the pH reading to stabilize before recording the value and the total volume of titrant added.[10]

  • Data Analysis: Plot the measured pH values against the volume of NaOH added to generate a titration curve. The pKa is the pH at the half-equivalence point, which corresponds to the midpoint of the buffer region on the curve.[10] The equivalence point can be precisely determined from the inflection point of the curve, often visualized by plotting the first derivative of the titration curve (ΔpH/ΔV vs. V).[11]

This method is particularly useful for compounds that possess a chromophore near the ionization center, leading to a change in the UV-Vis absorbance spectrum as a function of pH.[13][14]

Materials and Equipment:

  • UV-Vis spectrophotometer (a plate reader can be used for high-throughput analysis)[14]

  • pH meter

  • Quartz cuvettes or 96-well UV-transparent plates

  • A series of buffer solutions with known pH values spanning the expected pKa range

  • Stock solution of the analyte in a suitable solvent (e.g., DMSO)[14]

Step-by-Step Methodology:

  • Preparation of Solutions: Prepare a series of buffer solutions with accurately known pH values. Prepare a stock solution of the compound to be analyzed.[14]

  • Spectral Acquisition: For each buffer solution, add a small, constant amount of the stock solution to ensure the final concentration of the analyte is the same across all samples.[13] Record the UV-Vis spectrum for each solution over a suitable wavelength range.[14]

  • Data Analysis:

    • Identify the wavelengths at which the maximum difference in absorbance is observed between the fully protonated and deprotonated forms of the molecule.[14]

    • Plot the absorbance at a chosen wavelength against the pH of the buffer solutions. The resulting sigmoidal curve will have an inflection point that corresponds to the pKa of the compound.[15]

    • Alternatively, the pKa can be calculated using the Henderson-Hasselbalch equation or by fitting the data to a theoretical model.[8]

Visualizing Electronic Effects

The following diagram illustrates the electronic influence of the acetamido and nitro groups on the benzoic acid molecule.

Electronic_Effects_on_Benzoic_Acid cluster_benzoic_acid Benzoic Acid Core cluster_substituents Substituents cluster_acidity Effect on Acidity COOH Carboxylic Acid (-COOH) Ring Benzene Ring COOH->Ring -I (Inductive) NO2 Nitro Group (-NO₂) NO2->Ring -I, -R (Strong EWG) Increased_Acidity Increases Acidity NO2->Increased_Acidity Stabilizes Anion NHCOCH3 Acetamido Group (-NHCOCH₃) NHCOCH3->Ring -I, +R (Weak EDG) Decreased_Acidity Decreases Acidity NHCOCH3->Decreased_Acidity Destabilizes Anion

Sources

A Technical Guide to the Biological Activity of 2-Acetamido-4-nitrobenzoic Acid and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of Substituted Benzoic Acids

Substituted benzoic acids are a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents. The introduction of various functional groups onto the benzene ring dramatically influences the molecule's physicochemical properties and, consequently, its biological activity. Among these, the acetamido and nitro functionalities are of particular interest. The nitro group, a strong electron-withdrawing moiety, is a well-known pharmacophore in numerous antimicrobial and antiprotozoal drugs.[1] Conversely, the acetamido group can modulate a compound's solubility and its ability to form hydrogen bonds, which is crucial for interacting with biological targets.[2]

This guide provides a comparative analysis of the biological activity of 2-Acetamido-4-nitrobenzoic acid and its analogs. While direct comparative studies on a comprehensive set of its isomers are limited in publicly available literature, this document synthesizes existing data on related compounds to infer structure-activity relationships (SAR) and guide future research. We will delve into the antimicrobial, cytotoxic, and enzyme inhibitory potential of this class of compounds, supported by detailed experimental protocols and mechanistic insights.

Antimicrobial Activity: A Tale of Isomers and Substituents

The antimicrobial properties of nitroaromatic compounds, including nitrobenzoic acid derivatives, are well-documented.[3] The position of the nitro group on the benzoic acid scaffold significantly impacts the molecule's biological efficacy.

Mechanism of Antimicrobial Action

The prevailing hypothesis for the antimicrobial action of nitroaromatic compounds involves reductive bioactivation within the microbial cell. This process is particularly efficient in anaerobic or microaerophilic environments. Intracellular nitroreductase enzymes reduce the nitro group to highly reactive intermediates, such as nitroso and hydroxylamino derivatives. These reactive species can induce significant damage to cellular macromolecules like DNA, proteins, and lipids, ultimately leading to cell death.[3]

Nitroaromatic_Compound Nitroaromatic Compound (e.g., this compound) Microbial_Cell Microbial Cell Nitroaromatic_Compound->Microbial_Cell Cellular Uptake Nitroreductases Nitroreductases Microbial_Cell->Nitroreductases contains Reactive_Intermediates Reactive Nitrogen Intermediates (Nitroso, Hydroxylamino) Nitroreductases->Reactive_Intermediates Reduction Macromolecular_Damage Macromolecular Damage (DNA, Proteins, Lipids) Reactive_Intermediates->Macromolecular_Damage causes Cell_Death Cell Death Macromolecular_Damage->Cell_Death leads to cluster_0 Preparation cluster_1 Assay cluster_2 Analysis Inoculum Prepare Standardized Microbial Inoculum Inoculate Inoculate Microtiter Plate Inoculum->Inoculate Compounds Prepare Serial Dilutions of Test Compounds Compounds->Inoculate Incubate Incubate Plate Inoculate->Incubate Determine_MIC Determine MIC (Visual or Spectrophotometric) Incubate->Determine_MIC

Caption: Experimental workflow for the broth microdilution assay.

Cytotoxicity Assay: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Cancer cell lines

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilizing agent (e.g., DMSO or isopropanol with HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (cells treated with the solvent used to dissolve the compounds).

  • MTT Addition: After the treatment period, add MTT solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to a purple formazan product.

  • Formazan Solubilization: Remove the medium and add the solubilizing agent to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Seed_Cells Seed Cells in 96-well Plate Treat_Cells Treat with Test Compounds Seed_Cells->Treat_Cells Add_MTT Add MTT Reagent Treat_Cells->Add_MTT Incubate_MTT Incubate Add_MTT->Incubate_MTT Solubilize Solubilize Formazan Incubate_MTT->Solubilize Read_Absorbance Measure Absorbance (570 nm) Solubilize->Read_Absorbance Analyze_Data Calculate IC50 Read_Absorbance->Analyze_Data

Caption: Experimental workflow for the MTT cytotoxicity assay.

Conclusion and Future Directions

This compound and its analogs represent a class of compounds with significant, yet underexplored, therapeutic potential. The presence of both the acetamido and nitro groups on a benzoic acid scaffold provides a rich platform for chemical modification and the fine-tuning of biological activity. While this guide has synthesized the available information on their antimicrobial, cytotoxic, and enzyme inhibitory properties, it is clear that more direct comparative studies are needed to fully elucidate their structure-activity relationships.

Future research should focus on the systematic synthesis and biological evaluation of a library of positional isomers and other derivatives of this compound. Such studies will provide the crucial quantitative data needed to build robust SAR models, which can then guide the rational design of more potent and selective therapeutic agents. The experimental protocols provided herein offer a solid foundation for researchers to embark on this exciting area of drug discovery.

References

  • A Comparative Study on the Antimicrobial Properties of Nitrobenzoic Acid Isomers. (2025). BenchChem.
  • Structure-Activity Relationship of Benzoic Acid Derivatives: A Comparative Guide for Drug Discovery. (n.d.). BenchChem.
  • A quantitative structure-activity relationship study for α-substituted acetamido-N-benzylacetamide derivatives — A novel anticonvulsant drug class. (2005). Canadian Journal of Chemistry.
  • An effect of positional isomerism of benzoic acid derivatives on antibacterial activity against Escherichia coli. (2021). Open Life Sciences.
  • A Comparative Analysis of 2-Amino-5-nitrobenzoic Acid and Its Isomers for Researchers. (n.d.). BenchChem.
  • Tyrosinase inhibitory effect of benzoic acid derivatives and their structure-activity relationships. (2010). Journal of Enzyme Inhibition and Medicinal Chemistry.
  • Synthesis, antimicrobial evaluation and QSAR studies of 2-chlorobenzoic acid deriv
  • Positional Isomers of Aspirin Are Equally Potent in Inhibiting Colon Cancer Cell Growth: Differences in Mode of Cyclooxygenase Inhibition. (2014). PLoS ONE.
  • Bioactivity of the 5-acetamido-2-hydroxy benzoic acid derivatives and commercial drug. (n.d.).
  • Synthesis, Antimicrobial Evaluation and Docking Studies of Novel 4-acetamido-3-aminobenzoic acid derivatives As Microbial Neuraminidase Inhibitors. (2020). Research Journal of Pharmacy and Technology.
  • In vitro combinatory cytotoxicity of hepatocarcinogenic asarone isomers and flavonoids. (2019). Toxicology in Vitro.
  • Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. (2023). Pharmaceuticals.
  • Synthesis and biological evaluation of nonsymmetrical aromatic disulfides as novel inhibitors of acetohydroxyacid synthase. (2013). Bioorganic & Medicinal Chemistry Letters.
  • Inhibitory Activity of Chitin, (2-Acetamido-2-Deoxy-Hexopyranose) against Penicillin-Binding Proteins of Staphylococcus aureus. (2021). Molecules.
  • Synthesis and biological evaluation of hydroxamate isosteres of acidic cannabinoids. (2023). Frontiers in Pharmacology.
  • This compound | CAS 951-97-3. (n.d.).
  • 5-Acetamido-2-nitrobenzoic acid | 4368-83-6. (n.d.). Sigma-Aldrich.
  • A Comparative Guide to 2-Amino-5-nitrobenzoic Acid and 5-Amino-2-nitrobenzoic Acid for Researchers and Drug Development Professionals. (n.d.). BenchChem.
  • Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)
  • Design, Synthesis, and In Vitro and In Vivo Bioactivity Studies of Hydrazide–Hydrazones of 2,4-Dihydroxybenzoic Acid. (2023). Molecules.
  • Special Issue of “Synthesis, Biological Evaluation and Molecular Modeling of Enzyme Inhibitors”. (2023).
  • Design, Synthesis and Biological Evaluation of Novel Non-Peptide Boronic Acid Derivatives as Proteasome Inhibitors. (2014). Medicinal Chemistry.

Sources

stability comparison of 2-Acetamido-4-nitrobenzoic acid under different conditions

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Stability of 2-Acetamido-4-nitrobenzoic Acid: A Comparative Analysis Under Forced Degradation Conditions

For researchers, scientists, and professionals in drug development, understanding the intrinsic stability of an active pharmaceutical ingredient (API) is a cornerstone of robust formulation development and regulatory compliance. This guide provides a comprehensive technical overview of the stability of this compound, a key chemical intermediate. By synthesizing established principles from regulatory guidelines and scientific literature on analogous compounds, we present a framework for evaluating its degradation profile under various stress conditions. This document is designed not merely as a protocol, but as a self-validating system of experimental logic, explaining the causality behind each step to ensure scientifically sound and reproducible outcomes.

Introduction: The Imperative for Stability Profiling

This compound (Ac4NBA) possesses a unique chemical architecture, incorporating an amide, a carboxylic acid, and a nitro group on an aromatic ring. Each of these functional groups presents a potential site for chemical degradation, which can be influenced by environmental factors such as pH, light, heat, and oxidative stress. Forced degradation studies, or stress testing, are essential to identify likely degradation products, establish degradation pathways, and develop stability-indicating analytical methods, as mandated by the International Council for Harmonisation (ICH) guidelines.[1][2] These studies provide critical insights into the molecule's chemical behavior, informing formulation, packaging, and storage decisions.[2][3]

Predicted Degradation Pathways of this compound

The chemical structure of Ac4NBA suggests several potential degradation pathways. Understanding these theoretical routes is critical for designing targeted stress conditions and for identifying unknown peaks during analytical method development.

  • Hydrolysis: The acetamido (amide) group is susceptible to hydrolysis under both acidic and basic conditions, which would yield 2-Amino-4-nitrobenzoic acid and acetic acid. Amide hydrolysis is often the most significant degradation pathway for pharmaceuticals containing this moiety, particularly at extreme pH levels.[4]

  • Decarboxylation: Benzoic acid and its derivatives can undergo thermal decarboxylation, losing a molecule of CO2. Studies on nitrobenzoic acid isomers have shown this to be a primary thermal decomposition pathway at elevated temperatures.[5] This would result in the formation of 3-nitroacetanilide.

  • Reduction: The nitro group is susceptible to reduction, which can lead to the formation of a nitroso, hydroxylamino, or amino group. Bacterial degradation of nitroaromatic compounds frequently proceeds via reduction of the nitro group.[6][7] This pathway is particularly relevant when considering potential interactions with reducing agents or certain excipients.

  • Photodegradation: Aromatic nitro compounds can be susceptible to photodegradation. While the specific pathway for Ac4NBA is not documented, exposure to UV and visible light could potentially lead to complex reactions, including cleavage of the C-NO2 bond or reactions involving the acetamido group.[8][9]

G cluster_main This compound (Ac4NBA) cluster_hydrolysis Hydrolysis (Acid/Base) cluster_thermal Thermal Stress cluster_reduction Oxidation/Reduction cluster_photo Photolytic Stress Ac4NBA This compound hydrolysis_product 2-Amino-4-nitrobenzoic Acid Ac4NBA->hydrolysis_product H+ or OH- H₂O thermal_product 3-Nitroacetanilide Ac4NBA->thermal_product Δ (-CO₂) reduction_product 2-Acetamido-4-aminobenzoic Acid Ac4NBA->reduction_product [H] (e.g., H₂O₂) photo_product Complex Degradants Ac4NBA->photo_product (UV/Vis Light)

Caption: Predicted degradation pathways for this compound.

Experimental Design: A Forced Degradation Protocol

The objective of this protocol is to induce approximately 5-20% degradation of the API, which is generally sufficient to detect and identify degradation products without generating secondary products that would not be seen in formal stability studies.[10] A single batch of high-purity this compound should be used for all stress studies to ensure consistency.[10]

Analytical Methodology: Stability-Indicating HPLC-UV Method

A robust stability-indicating method is one that can separate the drug substance from its degradation products, allowing for accurate quantification of all components.[11] A reverse-phase HPLC method is the gold standard for this purpose.[12][13]

Experimental Protocol: HPLC-UV Method Development

  • Instrumentation: HPLC system with a UV-Vis detector and a C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm particle size).

  • Mobile Phase Preparation: A gradient elution is recommended to resolve potential degradants with varying polarities.

    • Eluent A: 0.1% (v/v) Trifluoroacetic acid (TFA) in ultrapure water.

    • Eluent B: 0.1% (v/v) TFA in acetonitrile.

    • A starting gradient could be 95:5 (A:B) to 5:95 (A:B) over 20 minutes.

  • Solution Preparation:

    • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of Ac4NBA standard and dissolve in 100 mL of a 50:50 mixture of water and acetonitrile.

    • Sample Preparation: Dissolve the Ac4NBA starting material in the mobile phase to a concentration of approximately 1000 µg/mL. For stressed samples, dilute with mobile phase as needed to ensure the main peak is within the calibration range.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

    • Detection Wavelength: Monitor at the absorbance maximum of Ac4NBA (determined by UV scan) and a lower wavelength (e.g., 220 nm) to detect potential degradants that may not absorb at the same wavelength.

  • Method Validation: The method must be validated according to ICH Q2(R1) guidelines, assessing specificity, linearity, range, accuracy, precision, and robustness.[1] Specificity is confirmed by analyzing the stressed samples and demonstrating that all degradation product peaks are well-resolved from the parent API peak.

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis start Ac4NBA Sample (Stressed or Unstressed) dissolve Dissolve in Mobile Phase (e.g., 1 mg/mL) start->dissolve filter Filter through 0.45 µm Syringe Filter dissolve->filter inject Inject 10 µL into HPLC System filter->inject separate Separate on C18 Column (Gradient Elution) inject->separate detect Detect with UV-Vis Detector separate->detect integrate Integrate Peak Areas detect->integrate quantify Quantify using Calibration Curve integrate->quantify report Report % Degradation and Impurity Profile quantify->report

Caption: General experimental workflow for stability sample analysis by HPLC.

Stress Conditions

For each condition, a control sample (drug substance in the same solvent, protected from the stress condition) and a blank (solvent only) should be run alongside the stressed sample.[11]

A. Hydrolytic Degradation

  • Rationale: To evaluate stability across a range of pH values that a drug product might encounter.[4][14]

  • Protocol:

    • Prepare three solutions of Ac4NBA (approx. 1 mg/mL) in:

      • 0.1 M Hydrochloric Acid (HCl) for acidic hydrolysis.

      • Purified Water for neutral hydrolysis.

      • 0.1 M Sodium Hydroxide (NaOH) for basic hydrolysis.

    • If the compound has poor aqueous solubility, a co-solvent like methanol or acetonitrile can be used, but its own stability under the test conditions must be considered.[11]

    • Store the solutions at 60 °C and withdraw aliquots at appropriate time points (e.g., 0, 2, 4, 8, 24 hours).

    • Before analysis, neutralize the acidic and basic samples to prevent further degradation on the HPLC column.

    • Analyze by the validated HPLC method.

B. Oxidative Degradation

  • Rationale: To assess the molecule's susceptibility to oxidation, which can occur in the presence of oxygen or trace metal ions.[15]

  • Protocol:

    • Prepare a solution of Ac4NBA (approx. 1 mg/mL) in a suitable solvent.

    • Add a solution of 3% hydrogen peroxide (H₂O₂).

    • Store the solution at room temperature, protected from light, and stir continuously.[11]

    • Withdraw aliquots at appropriate time points (e.g., 0, 2, 4, 8, 24 hours).

    • Analyze by the validated HPLC method.

C. Thermal Degradation

  • Rationale: To evaluate the stability of the solid drug substance at elevated temperatures, which can identify thermally labile functional groups.[16]

  • Protocol:

    • Place a thin layer of solid Ac4NBA powder in a petri dish.

    • Expose the sample to a high temperature (e.g., 80 °C) in a controlled oven.

    • A parallel sample should be stored under the same conditions but with 75% relative humidity (RH) to assess the combined effect of heat and humidity.

    • Sample at appropriate time points (e.g., 1, 3, 5 days).

    • For analysis, accurately weigh the sampled solid, dissolve in the mobile phase, and analyze by HPLC.

D. Photolytic Degradation

  • Rationale: To determine if light exposure results in unacceptable degradation, as required by ICH Q1B.[8][17]

  • Protocol:

    • Expose a thin layer of solid Ac4NBA and a solution of Ac4NBA (approx. 1 mg/mL) to a light source that provides combined visible and UV output.

    • The overall illumination should be not less than 1.2 million lux-hours and the near UV energy not less than 200 watt-hours/square meter.[17]

    • A control sample, wrapped in aluminum foil to protect it from light, should be placed alongside the test sample to account for any thermal effects.[8]

    • Analyze the samples after the exposure period by HPLC.

Data Presentation and Comparative Analysis

The results of the forced degradation studies should be summarized to allow for a clear comparison of the stability of this compound under the different stress conditions.

Table 1: Summary of Forced Degradation Results for this compound

Stress ConditionDuration% Degradation of Ac4NBANumber of DegradantsMajor Degradant Peak (Retention Time)
Control 24 hours< 0.1%0-
Acidic Hydrolysis (0.1 M HCl, 60°C)24 hoursDataDataData
Neutral Hydrolysis (H₂O, 60°C)24 hoursDataDataData
Basic Hydrolysis (0.1 M NaOH, 60°C)24 hoursDataDataData
Oxidative (3% H₂O₂, RT)24 hoursDataDataData
Thermal (Dry Heat) (80°C)5 daysDataDataData
Photolytic (Solid) (ICH Q1B)-DataDataData
Photolytic (Solution) (ICH Q1B)-DataDataData
Note: This table is a template for presenting experimental data. "Data" fields would be populated with quantitative results from the HPLC analysis.

Conclusion and Field-Proven Insights

Based on the chemical functionalities present in this compound, a comparative stability profile can be predicted. The molecule is expected to exhibit the most significant degradation under basic hydrolysis due to the lability of the amide bond in alkaline conditions. Oxidative and photolytic conditions may also induce degradation, likely involving the nitro group and the aromatic ring system. Thermal stress is anticipated to be less impactful at moderate temperatures but could lead to decarboxylation at higher temperatures, a known pathway for nitrobenzoic acids.[16][18]

This comprehensive guide provides the theoretical framework and detailed experimental protocols necessary to rigorously evaluate the stability of this compound. By following this self-validating approach, researchers can generate high-quality, reliable data to support drug development, ensuring the final product's safety, efficacy, and quality. The insights gained from these studies are invaluable for mitigating stability risks and accelerating the path to regulatory approval.

References

  • ICH Harmonised Tripartite Guideline, Q2(R1) Validation of Analytical Procedures: Text and Methodology (2005). European Medicines Agency. [Link]

  • Prakash, D., Chauhan, A. K., & Jain, R. K. (2011). Novel Pathway for the Degradation of 2-Chloro-4-Nitrobenzoic Acid by Acinetobacter sp. Strain RKJ12. Applied and Environmental Microbiology, 77(14), 4845–4853. [Link]

  • Klick, S., et al. (2005). Toward a Generic Approach for Stress Testing of Drug Substances and Drug Products. Pharmaceutical Technology, 29(2), 48-66. (A similar concept is discussed in BioPharm International). [Link]

  • Thatcher, S. R., et al. (2000). Implications of Photostability on the Manufacturing, Packaging, Storage, and Testing of Photosensitive Pharmaceutical Products. Pharmaceutical Technology. [Link]

  • Sharma, M. K., & Murugesan, M. (2017). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 7(3), 231-239. [Link]

  • Jain, R., & Gupta, V. (2016). Stability indicating study by using different analytical techniques. International Journal of Scientific and Research Publications, 6(5), 45-51. [Link]

  • Racine, P. (1981). Influence of pH and light on the stability of some antioxidants. International Journal of Cosmetic Science, 3(3), 125-137. [Link]

  • Cain, R. B. (1959). Bacterial degradation of the nitrobenzoic acids. 2. Reduction of the nitro group. Biochemical Journal, 73(2), 305–314. [Link]

  • Zhang, Y., et al. (2025). Analysis of thermal decomposition kinetics and thermal hazard assessment of nitrobenzoic acid isomers by dsc and thermogravimetric method. Química Nova. [Link]

  • Pandey, G., et al. (2012). New metabolic pathway for degradation of 2-nitrobenzoate by Arthrobacter sp. SPG. Bioresource Technology, 125, 122-127. [Link]

  • Separation Science. (2025). Analytical Techniques In Stability Testing. [Link]

  • Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3), 38381-38385. [Link]

  • Vardan, V. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. Journal of Chemistry, 3(2), 21-30. [Link]

  • Chandramore, K., & Sonawane, S. (2022). Overview on Development and Validation of Force Degradation Studies with Stability Indicating Methods. Biosciences Biotechnology Research Asia, 19(4), 881-894. [Link]

  • Matrix Fine Chemicals. This compound | CAS 951-97-3. [Link]

  • Lendenmann, U., et al. (1998). Biodegradation of 4-nitrobenzoate, 4-aminobenzoate and their mixtures: new strains, unusual metabolites and insights into pathway regulation. FEMS Microbiology Ecology, 27(2), 139-151. [Link]

  • Vardan, V. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. ResearchGate. [Link]

  • Deshpande, A. M., et al. (2019). Advanced oxidative degradation of benzoic acid and 4-nitro benzoic acid–A comparative study. Journal of Environmental Chemical Engineering, 7(5), 103334. [Link]

  • Zhang, Y., et al. (2025). ANALYSIS OF THERMAL DECOMPOSITION KINETICS AND THERMAL HAZARD ASSESSMENT OF NITROBENZOIC ACID ISOMERS BY DSC AND THERMOGRAVIMETRIC METHOD. ResearchGate. [Link]

  • ICH Harmonised Tripartite Guideline, Q1B Stability Testing: Photostability Testing of New Drug Substances and Products (1996). [Link]

  • Debenham, D. F., & Owen, A. J. (1966). The thermal decomposition of some organic solids. Part II. m-Nitroperoxybenzoic acid and related peroxyacids. Journal of the Chemical Society B: Physical Organic, 675-678. [Link]

  • Friedman, M., & Jurgens, H. S. (2000). Effect of pH on the Stability of Plant Phenolic Compounds. Journal of Agricultural and Food Chemistry, 48(6), 2101-2110. [Link]

  • Cartwright, N. J., & Cain, R. B. (1959). Bacterial degradation of the nitrobenzoic acids. Biochemical Journal, 71(2), 248–261. [Link]

  • Chandramore, K., & Sonawane, S. (2022). Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. Biosciences Biotechnology Research Asia, 19(4). [Link]

  • Welankiwar, A., et al. (2013). Photostability testing of pharmaceutical products. International Research Journal of Pharmacy, 4(9), 13-17. [Link]

Sources

A Comparative Guide to the Synthetic Methods for 2-Acetamido-4-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of plausible synthetic routes for the preparation of 2-Acetamido-4-nitrobenzoic acid, a valuable building block in medicinal chemistry and organic synthesis. While direct, optimized protocols for this specific molecule are not abundantly available in published literature, this document outlines the most promising synthetic strategies based on well-established, analogous chemical transformations. Each method is presented with a comprehensive analysis of its underlying principles, a step-by-step experimental protocol, and a critical evaluation of its advantages and disadvantages to aid researchers in selecting the most suitable approach for their specific needs.

Introduction to this compound

This compound is a substituted aromatic carboxylic acid. The presence of the acetamido, nitro, and carboxylic acid functional groups makes it a versatile intermediate for the synthesis of more complex molecules, including pharmaceuticals and other biologically active compounds. The strategic placement of these groups on the benzene ring allows for a variety of subsequent chemical modifications.

This guide will explore two primary synthetic pathways:

  • Method A: Electrophilic Nitration of 2-Acetamidobenzoic Acid. This approach involves the direct nitration of a readily available starting material.

  • Method B: Oxidation of 2-Acetamido-4-nitrotoluene. This method utilizes a precursor with the nitro group already in the desired position, followed by the oxidation of a methyl group to a carboxylic acid.

Method A: Electrophilic Nitration of 2-Acetamidobenzoic Acid

This method proposes the direct nitration of N-acetylanthranilic acid (2-acetamidobenzoic acid). The acetamido group is a moderately activating ortho-, para-director, while the carboxylic acid group is a deactivating meta-director. Therefore, the nitration is expected to yield a mixture of isomers, primarily the 4-nitro and 5-nitro products. Controlling the regioselectivity of this reaction is a key challenge.

Mechanistic Considerations

The nitration of an aromatic ring is a classic example of electrophilic aromatic substitution. In this case, the nitronium ion (NO₂⁺), typically generated in situ from a mixture of concentrated nitric and sulfuric acids, acts as the electrophile. The acetamido group, being an activating group, directs the incoming electrophile to the positions ortho and para to it. The para position (position 4) is sterically more accessible than the ortho position (position 6). The carboxylic acid group deactivates the ring and directs incoming electrophiles to the meta position (positions 3 and 5). The directing effects of the acetamido group are generally stronger than those of the carboxylic acid group, thus favoring nitration at positions 4 and 6. However, the formation of the 5-nitro isomer is also possible due to the meta-directing effect of the carboxyl group.

Experimental Protocol (Proposed)

This protocol is adapted from established procedures for the nitration of substituted acetanilides and benzoic acids.[1][2][3][4]

  • Preparation of the Nitrating Mixture: In a flask cooled in an ice-salt bath to 0°C or below, slowly add 3.0 mL of concentrated nitric acid to 6.0 mL of concentrated sulfuric acid with constant stirring. Keep this mixture cold.

  • Dissolution of Starting Material: In a separate 250 mL beaker, dissolve 9.0 g of 2-acetamidobenzoic acid in 20 mL of concentrated sulfuric acid. Cool this solution in an ice-salt bath to below 0°C.[1]

  • Nitration Reaction: Slowly add the cold nitrating mixture dropwise to the solution of 2-acetamidobenzoic acid, ensuring the temperature of the reaction mixture does not exceed 10°C.[1] Stir the mixture for an additional 2 hours while maintaining the low temperature.

  • Work-up and Isolation: Carefully pour the reaction mixture onto 250 g of crushed ice with vigorous stirring. The crude product will precipitate out of solution.

  • Purification: Collect the precipitate by vacuum filtration and wash it thoroughly with ice-cold water until the washings are neutral. The product can be further purified by recrystallization from an appropriate solvent system, such as an ethanol/water mixture. Separation of the 4-nitro and 5-nitro isomers would likely require chromatographic techniques.

Visualization of the Synthetic Pathway

Method_A_Nitration Start 2-Acetamidobenzoic Acid Reagents Conc. HNO₃ Conc. H₂SO₄ < 10°C Start->Reagents Nitration Product This compound (and isomers) Reagents->Product

Caption: Synthetic pathway for Method A.

Method B: Oxidation of 2-Acetamido-4-nitrotoluene

This approach involves the oxidation of the methyl group of 2-acetamido-4-nitrotoluene to a carboxylic acid. This method has the significant advantage of unambiguous regiochemistry, as the nitro group is already in the desired position. The primary challenge lies in the potential for the strong oxidizing conditions to affect the acetamido group.

Mechanistic Considerations

The oxidation of a methyl group on an aromatic ring to a carboxylic acid can be achieved using various strong oxidizing agents, such as potassium permanganate (KMnO₄) or sodium dichromate (Na₂Cr₂O₇) in acidic or basic conditions.[5][6] The reaction proceeds through a series of oxidative steps, likely involving a benzylic radical intermediate. The electron-withdrawing nitro group can make the oxidation of the adjacent methyl group more challenging compared to toluene itself.

Experimental Protocol (Proposed)

This protocol is based on the well-established oxidation of nitrotoluenes.[5][6][7]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add 2-acetamido-4-nitrotoluene and a suitable solvent, such as aqueous pyridine or a mixture of t-butanol and water.

  • Oxidation: While stirring vigorously, add a strong oxidizing agent, such as potassium permanganate, in portions. The reaction is typically exothermic and may require initial cooling.

  • Reaction Monitoring and Completion: Heat the reaction mixture to reflux for several hours until the purple color of the permanganate has disappeared, indicating the completion of the reaction. The progress can be monitored by thin-layer chromatography.

  • Work-up and Isolation: Cool the reaction mixture to room temperature and filter off the manganese dioxide byproduct. Acidify the filtrate with a mineral acid, such as hydrochloric acid, to precipitate the carboxylic acid product.

  • Purification: Collect the crude this compound by vacuum filtration, wash with cold water, and dry. Further purification can be achieved by recrystallization.

Visualization of the Synthetic Pathway

Method_B_Oxidation Start 2-Acetamido-4-nitrotoluene Reagents KMnO₄ or Na₂Cr₂O₇ Heat Start->Reagents Oxidation Product This compound Reagents->Product

Caption: Synthetic pathway for Method B.

Comparison of Synthetic Routes

FeatureMethod A: Nitration of 2-Acetamidobenzoic AcidMethod B: Oxidation of 2-Acetamido-4-nitrotoluene
Starting Material 2-Acetamidobenzoic acid (N-Acetylanthranilic acid)2-Acetamido-4-nitrotoluene
Availability of Starting Material Readily available commercially.May require synthesis as it is less common.
Number of Steps 1 (excluding purification of isomers)1 (assuming starting material is available)
Key Transformation Electrophilic Aromatic Substitution (Nitration)Side-chain Oxidation
Regioselectivity A significant challenge; formation of isomeric byproducts is highly likely.Excellent; the position of the nitro group is predetermined.
Potential Yield Moderate to low for the desired isomer due to the need for purification.Potentially high, depending on the efficiency of the oxidation.
Key Reagents & Hazards Concentrated nitric and sulfuric acids (highly corrosive).Strong oxidizing agents (KMnO₄, Na₂Cr₂O₇) which are hazardous and produce waste (e.g., MnO₂).
Purification Requires careful separation of isomers, likely through chromatography.Generally straightforward purification by recrystallization.
Scalability Potentially challenging to scale up due to the exothermic nature of nitration and the need for isomer separation.More amenable to scaling, though handling large quantities of strong oxidants requires care.

Conclusion

Both proposed synthetic routes for this compound present viable, yet distinct, challenges and advantages.

Method A (Nitration) is attractive due to the ready availability of the starting material. However, the lack of regioselectivity is a major drawback, likely leading to a mixture of products that would require tedious and potentially costly purification. This method may be suitable for exploratory, small-scale synthesis where the isolation of multiple isomers could be of interest.

Method B (Oxidation) offers a more direct and regiochemically controlled route to the desired product. The primary hurdle for this method is the availability of the starting material, 2-acetamido-4-nitrotoluene. Should this precursor be accessible, Method B is likely the more efficient and scalable option for producing pure this compound.

The choice between these methods will ultimately depend on the specific requirements of the researcher, including the desired scale of the synthesis, the purity requirements of the final product, and the availability of the necessary starting materials and purification capabilities.

References

  • BenchChem. (2025).
  • Organic Syntheses. p-NITROBENZOIC ACID.
  • BenchChem. (2025). A Comparative Guide to the Oxidation of 4-Nitrotoluene to 4-Nitrobenzoic Acid.
  • Sciencemadness Discussion Board. (2020).
  • Mallonee, J. E. (1969). U.S. Patent No. 3,428,673. Washington, DC: U.S.
  • ChemicalBook. This compound | 951-97-3.
  • CN104311425A. (2015).
  • ResearchGate. The Study of the Polymorphic System of 2-chloro-4-nitrobenzoic Acid.
  • Matrix Fine Chemicals. This compound | CAS 951-97-3.
  • ResearchGate. A More Challenging Interpretative Nitration Experiment Employing Substituted Benzoic Acids and Acetanilides.
  • BenchChem. (2025).
  • Truman ChemLab.
  • U.S. Patent No. 3,177,247. (1965). Preparation of 4-acetamido-3-nitrobenzoic acid.
  • CN103408430A. (2013). Synthesis method of 2-methyl-4-nitrobenzoic acid.
  • Wikipedia. N-Acetylanthranilic acid.
  • ResearchG
  • CN103922948A. (2014). Preparation method of 2-amino-3-nitrobenzoic acid.
  • Christina, A. E., et al. (2012).
  • ResearchGate. Chemo-Enzymatic Production of 4-Nitrophenyl-2-acetamido-2-deoxy-α-D-galactopyranoside Using Immobilized β-N-Acetylhexosaminidase.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Acetamido-4-nitrobenzoic acid
Reactant of Route 2
Reactant of Route 2
2-Acetamido-4-nitrobenzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.